2-Octenoyl carnitine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-[(E)-oct-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h9-10,13H,5-8,11-12H2,1-4H3/b10-9+/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSHAHDSFZXVCT-WTNCMQEWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401025437 | |
| Record name | (2R)-3-Carboxy-N,N,N-trimethyl-2-[[(2E)-1-oxo-2-octenyl]oxy]-1-propanaminium inner salt inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401025437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152064-94-3 | |
| Record name | (2R)-3-Carboxy-N,N,N-trimethyl-2-[[(2E)-1-oxo-2-octenyl]oxy]-1-propanaminium inner salt inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401025437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Differentiating Octanoylcarnitine and 2-Octenoyl Carnitine
Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: In the landscape of metabolomics and inborn errors of metabolism, precision is paramount. Subtle molecular differences can signify vastly different physiological or pathological states. This guide delves into the core distinctions between two closely related medium-chain acylcarnitines: octanoylcarnitine (C8) and 2-octenoyl carnitine (C8:1). While separated by only a single double bond, their biochemical origins, clinical significance, and analytical requirements are profoundly different. Understanding these differences is critical for accurate diagnosis of metabolic disorders, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, and for the development of targeted metabolic therapies.
Part 1: Foundational Biochemistry: Structure and Metabolic Origin
At first glance, octanoylcarnitine and 2-octenoyl carnitine are similar medium-chain acylcarnitines, molecules essential for transporting fatty acids into the mitochondria for energy production.[1][2] Both consist of an eight-carbon acyl group esterified to an L-carnitine molecule.[2] However, the critical distinction lies in the saturation of the eight-carbon chain.
1.1. Structural Differences
-
Octanoylcarnitine (C8) possesses a fully saturated octanoyl group, meaning its carbon chain contains only single bonds.[3][4]
-
2-Octenoyl carnitine (C8:1) features a monounsaturated octenoyl group, characterized by a double bond between the second and third carbon atoms (the alpha and beta carbons).[5][6] This is typically in the trans configuration.[5][7]
This seemingly minor structural variance—the presence of one double bond—fundamentally alters the molecule's chemical properties and, more importantly, reflects its precise point of origin within the mitochondrial fatty acid β-oxidation spiral.
| Property | Octanoylcarnitine (C8) | 2-Octenoyl Carnitine (C8:1) |
| Molecular Formula | C₁₅H₂₉NO₄[3] | C₁₅H₂₇NO₄[5] |
| Molecular Weight | ~287.42 g/mol [8] | ~285.38 g/mol [5] |
| Acyl Chain | Saturated (Octanoyl) | Monounsaturated (2-Octenoyl) |
| Synonyms | O-octanoylcarnitine, C8 Carnitine | (2E)-octenoylcarnitine, C8:1 Carnitine |
| PubChem CID | 11953814[3] | 71464472[5] |
1.2. Divergent Metabolic Pathways
Both molecules are intermediates in the breakdown of medium-chain fatty acids.[9] Fatty acids are first activated to their coenzyme A (CoA) thioesters in the cytoplasm or mitochondrial matrix. The subsequent catabolism occurs within the mitochondrial matrix via the β-oxidation pathway. The difference between C8 and C8:1 carnitine is a direct reflection of the first enzymatic step in this pathway for an 8-carbon fatty acid.
-
Substrate: The process begins with Octanoyl-CoA . This molecule can be esterified by carnitine palmitoyltransferase II (CPT2) or carnitine octanoyltransferase (CROT) to form octanoylcarnitine (C8) .[10][11] This reaction is reversible and often occurs to buffer the intramitochondrial ratio of free CoA to acyl-CoA.
-
First Dehydrogenation: In the canonical β-oxidation pathway, Octanoyl-CoA is acted upon by the enzyme Medium-Chain Acyl-CoA Dehydrogenase (MCAD) . This enzyme introduces a trans double bond between the alpha and beta carbons, yielding 2-Octenoyl-CoA .[12]
-
Product Intermediate: This product, 2-Octenoyl-CoA, can then be transferred to carnitine, forming 2-octenoyl carnitine (C8:1) .
Therefore, octanoylcarnitine represents the substrate for the MCAD enzyme (in its carnitine ester form), while 2-octenoyl carnitine represents the product. This substrate-product relationship is the key to their differential diagnostic utility.
Part 2: Clinical and Diagnostic Significance
The distinct metabolic positions of C8 and C8:1 carnitine make them powerful biomarkers for diagnosing inborn errors of metabolism, most notably MCAD deficiency.[13][14]
2.1. The Hallmark of MCAD Deficiency
MCAD deficiency is the most common inherited disorder of fatty acid β-oxidation.[12] It is an autosomal recessive disease caused by mutations in the ACADM gene, leading to a dysfunctional or absent MCAD enzyme.[15][16]
The direct consequence of this enzymatic block is the cell's inability to perform the first dehydrogenation step on medium-chain acyl-CoAs (primarily C6, C8, and C10).[12] This leads to a massive upstream accumulation of the substrate, octanoyl-CoA. To alleviate the sequestration of free Coenzyme A, the excess octanoyl groups are shunted to carnitine, resulting in a pathognomonic elevation of octanoylcarnitine (C8) in blood and other tissues.[17]
For this reason, elevated C8 is the primary biomarker used in newborn screening programs worldwide to detect MCAD deficiency.[17][18] In affected newborns, C8 levels can be dramatically increased, often ranging from 3.1 to 28.3 µmol/L, compared to a maximum of 0.22 µmol/L in healthy infants.[17]
2.2. The Diagnostic Value of the C8/C8:1 Ratio
While C8 is the primary marker, analyzing its product, C8:1, provides a more robust and self-validating diagnostic picture. In a healthy individual with functional MCAD, there is a basal level of conversion from octanoyl-CoA to 2-octenoyl-CoA, resulting in a low but detectable C8/C8:1 ratio.
In a patient with MCAD deficiency:
-
C8 levels are very high.
-
C8:1 levels are very low, as the enzyme responsible for its production is deficient.
Therefore, the ratio of C8 to C8:1 is exceptionally high . This ratio serves as a highly specific secondary criterion for confirming MCAD deficiency, helping to distinguish it from other conditions or interferences (e.g., MCT oil supplementation) that might nonspecifically raise medium-chain acylcarnitine levels.[13][15] A C8/C10 ratio greater than 5 is also a key diagnostic criterion.[13]
Part 3: A Guide to Analytical Discrimination
The structural similarity between C8 and C8:1 presents a significant analytical challenge. Standard newborn screening often employs flow injection analysis-tandem mass spectrometry (FIA-MS/MS), which does not chromatographically separate analytes before detection.[19] While their masses differ by ~2 Da, this method can be susceptible to isobaric interferences, where other unrelated compounds have the same mass-to-charge ratio, potentially leading to false positives.[20]
For unequivocal differentiation and accurate quantification, especially for confirmatory testing, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[21][22]
3.1. The Rationale for Chromatography
LC separates molecules based on their physicochemical properties before they enter the mass spectrometer. The double bond in 2-octenoyl carnitine makes it slightly more polar than the fully saturated octanoylcarnitine. When using a reversed-phase chromatography column (e.g., a C18 column), where nonpolar compounds are retained longer, octanoylcarnitine will have a slightly longer retention time than 2-octenoyl carnitine, allowing them to be resolved as distinct peaks.[22]
3.2. Experimental Protocol: LC-MS/MS Quantification
This protocol provides a robust framework for the separation and quantification of C8 and C8:1 from plasma or dried blood spots.
1. Sample Preparation:
- Plasma: To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing a known concentration of stable isotope-labeled internal standards (e.g., d3-octanoylcarnitine).
- Dried Blood Spot (DBS): Punch a 3mm spot into a 96-well plate. Add 100 µL of a methanol-based extraction solution containing internal standards.
- Vortex samples vigorously for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new vial or plate for analysis.
2. Derivatization (Butylation - Recommended):
- Causality: Acylcarnitines are zwitterionic. Esterification of the carboxyl group to a butyl ester neutralizes the negative charge, improving chromatographic retention on reversed-phase columns and enhancing ionization efficiency in the MS source.[20]
- Evaporate the supernatant to dryness under a stream of nitrogen.
- Reconstitute in 50 µL of 3N butanolic-HCl.
- Incubate at 65°C for 20 minutes.
- Evaporate to dryness again and reconstitute in the initial mobile phase for injection.
3. LC-MS/MS Conditions:
- LC System: UPLC or HPLC system capable of binary gradients.
- Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A linear gradient from ~10% B to 95% B over 5-7 minutes. This must be optimized to ensure baseline separation of C8 and C8:1.
- Flow Rate: 0.3 - 0.5 mL/min.
- Column Temperature: 40-50°C.
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM). The instrument is set to monitor specific precursor-to-product ion transitions. All acylcarnitines produce a characteristic product ion at m/z 85 due to the fragmentation of the carnitine moiety.[20]
- Octanoylcarnitine (butylated): Monitor transition for [M+H]⁺ of butylated C8 → 85.
- 2-Octenoyl Carnitine (butylated): Monitor transition for [M+H]⁺ of butylated C8:1 → 85.
- d3-Octanoylcarnitine (IS): Monitor transition for [M+H]⁺ of butylated d3-C8 → 85.
4. Data Analysis:
- Identify peaks based on their specific retention times and MRM transitions.
- Quantify the peak area for each analyte and its corresponding internal standard.
- Calculate the concentration using a calibration curve prepared with known standards.
Part 4: Implications for Research and Drug Development
A clear understanding of the distinction between C8 and C8:1 is not merely academic; it has tangible implications for therapeutic innovation and clinical research.
-
High-Fidelity Diagnostics: Relying solely on a general "C8" measurement without chromatographic separation risks diagnostic ambiguity. Implementing LC-MS/MS methods that resolve C8 and C8:1 provides higher confidence in MCAD deficiency diagnoses and can help characterize atypical patient profiles.[19]
-
Monitoring Therapeutic Interventions: Treatments for fatty acid oxidation disorders (FAODs) often involve dietary modifications, such as supplementation with medium-chain triglycerides (MCTs) or triheptanoin.[23] Accurate monitoring of the full acylcarnitine profile, including the C8/C8:1 ratio, is essential to assess the metabolic impact of these interventions.
-
Novel Therapeutic Development: Recent research has explored the use of oral octanoylcarnitine itself as a potential therapy for long-chain FAODs.[24][25] The rationale is that it can bypass the defective long-chain oxidation steps and directly provide an intermediate for mitochondrial energy production. For such a drug to be developed and approved, regulatory bodies would require highly specific and validated analytical methods to track its pharmacokinetics and pharmacodynamics. The ability to distinguish the administered drug (C8) from its metabolic byproducts (like C8:1) would be a critical component of these methods.
References
-
National Center for Biotechnology Information. (n.d.). L-Octanoylcarnitine. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). (2E)-octenoylcarnitine. PubChem Compound Database. [Link]
- Bremer, J. (1981). The effect of fasting on the carnitine content and carnitine acyltransferase activities in rat heart and liver. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism.
-
National Center for Biotechnology Information. (n.d.). Octanoylcarnitine. PubChem Compound Database. [Link]
-
Grosse, S. D., et al. (2006). Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. GeneReviews®. [Link]
-
AMBOSS. (2020). Energy Metabolism - Part 4: Fatty Acids & Carnitine Transporter. YouTube. [Link]
- Jogl, G., & Tong, L. (2005). Crystal Structure of Mouse Carnitine Octanoyltransferase and Molecular Determinants of Substrate Selectivity. Journal of Biological Chemistry.
-
Seiler, C., et al. (2014). Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells. Journal of Biological Chemistry. [Link]
- Lee, P. H., et al. (2018). Decanoylcarnitine and octanoylcarnitine levels among groups with high, intermediate, and low probability of stroke of cardioembolic origin.
-
ResearchGate. (n.d.). Octanoyl-CoA oxidation, plasma medium-chain acylcarnitine levels and gene analysis of both ACADM alleles in subjects with suspected MCAD-deficiency. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-octenoyl-L-carnitine. PubChem Compound Database. [Link]
-
Schlaepfer, W. W., & Gokhale, R. (2020). Oral octanoylcarnitine alleviates exercise intolerance in mouse models of long-chain fatty acid oxidation disorders. JCI Insight. [Link]
-
Chace, D. H., et al. (1997). Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry. Clinical Chemistry. [Link]
-
van Hove, J. L., et al. (1993). Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood. American Journal of Human Genetics. [Link]
-
JCI Insight. (2020). Oral octanoylcarnitine alleviates exercise intolerance in mouse models of long-chain fatty acid oxidation disorders. [Link]
-
Schooneman, M. G., et al. (2013). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. [Link]
-
Genetic Metabolic Dietitians International. (2008). MCAD - Medium Chain Acyl CoA Dehydrogenase Deficiency. [Link]
-
Aldámiz-Echevarría, L., et al. (2021). Nutritional Management of Patients with Fatty Acid Oxidation Disorders. Nutrients. [Link]
-
New York State Department of Health, Wadsworth Center. (n.d.). Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. [Link]
- Li, K., et al. (2010). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Analytical Biochemistry.
-
Morand, R., et al. (2013). Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using o-nitrobenzyl-esterification. Journal of Chromatography B. [Link]
-
Jones, P. M., et al. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Metabolites. [Link]
-
Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE. [Link]
-
Twist Bioscience. (n.d.). Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells. [Link]
-
Medscape. (2021). Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD). [Link]
-
Analytical Chemistry. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. [Link]
-
Frontiers in Pharmacology. (2021). Isobutyrylcarnitine as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport. [Link]
-
Labcorp. (n.d.). Acylcarnitine Profile, Quantitative, Plasma. [Link]
-
ResearchGate. (n.d.). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. [Link]
-
PubMed. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. [Link]
-
Wikipedia. (n.d.). Bêta-oxydation. [Link]
-
ResearchGate. (2021). (PDF) L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. [Link]
-
Tong, L. (n.d.). Structure and Function of Carnitine Acyltransferases. Columbia University. [Link]
Sources
- 1. Buy 2-Octenoyl carnitine | 152064-94-3 [smolecule.com]
- 2. Buy L-Octanoylcarnitine | 25243-95-2 [smolecule.com]
- 3. L-Octanoylcarnitine | C15H29NO4 | CID 11953814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Octanoylcarnitine | C15H29NO4 | CID 123701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2E)-octenoylcarnitine | C15H27NO4 | CID 71464472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-octenoyl-L-carnitine | C15H27NO4 | CID 70679121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency | New York State Department of Health, Wadsworth Center [wadsworth.org]
- 16. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology [emedicine.medscape.com]
- 17. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MCAD [gmdi.org]
- 19. researchgate.net [researchgate.net]
- 20. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 22. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 23. mdpi.com [mdpi.com]
- 24. Oral octanoylcarnitine alleviates exercise intolerance in mouse models of long-chain fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. JCI Insight - Oral octanoylcarnitine alleviates exercise intolerance in mouse models of long-chain fatty acid oxidation disorders [insight.jci.org]
Mechanistic & Analytical Guide: Medium-Chain Acylcarnitine Dynamics
Content Type: Technical Whitepaper Target Audience: Drug Development Scientists, Metabolic Researchers, and Clinical Biochemists.
Executive Summary: The Metabolic "Pressure Valve"
In human physiology, medium-chain acylcarnitines (MCACs)—specifically octanoylcarnitine (C8) and decanoylcarnitine (C10)—are not end-products of a dedicated biosynthetic pathway designed for structural utility. Rather, they represent a metabolic efflux mechanism .
While long-chain fatty acids require the CPT1-dependent carnitine shuttle for mitochondrial entry, medium-chain fatty acids (MCFAs) largely bypass this control point. Once activated within the matrix, if downstream
For drug developers, MCACs are high-fidelity biomarkers of mitochondrial
The Biosynthetic Mechanism: Mitochondrial Flux Dynamics
The "biosynthesis" of MCACs is fundamentally a rescue operation catalyzed by the reversibility of carnitine acyltransferases.
The Bypass Entry & Activation
Unlike long-chain fatty acids (LCFAs, >C12), MCFAs (C6–C10) are relatively soluble. They permeate the mitochondrial outer and inner membranes largely independent of Carnitine Palmitoyltransferase 1 (CPT1).
-
Entry: Passive diffusion or transport via monocarboxylate transporters.
-
Activation: Inside the matrix, Medium-Chain Acyl-CoA Synthetase (ACS) activates them to Acyl-CoAs.
-
Reaction:
-
The Metabolic Block & Retro-Conversion
Under normal conditions, Medium-Chain Acyl-CoA Dehydrogenase (MCAD) oxidizes these intermediates. However, if MCAD is inhibited (drug toxicity) or deficient (genetic MCADD), MC-Acyl-CoAs accumulate.
The Critical Enzymes:
-
CPT2 (Carnitine Palmitoyltransferase 2): While canonically associated with long-chain handling, CPT2 exhibits significant activity towards medium-chain substrates (C8–C12) when local concentrations of Acyl-CoA are high [1].[1]
-
CRAT (Carnitine Acetyltransferase): Often mischaracterized as solely short-chain specific. Structural and kinetic data confirm CRAT handles chain lengths up to C10 efficiently [2].
The Efflux Reaction:
This reaction regenerates free CoA, preventing "CoA trapping" which would otherwise stall the TCA cycle and cause lethal hyperammonemia. The resulting MCACs are transported out of the mitochondria by CACT (Carnitine-Acylcarnitine Translocase) and enter the circulation.
Visualization: The MCAC Formation Pathway
Caption: Schematic of MCAC formation. Note that MCACs are formed when
Enzymology & Substrate Specificity[1][2][3][4][5][6]
Understanding the specific chain-length affinities is crucial for interpreting acylcarnitine profiles in drug safety studies.
| Enzyme | Gene | Primary Substrates | Role in MCAC Biosynthesis | Kinetic Insight |
| CPT2 | CPT2 | C12–C18 (Long) | Major. High capacity for C8/C10 conversion under stress [1]. | Broad specificity allows it to act as a "fail-safe" for medium chains. |
| CRAT | CRAT | C2–C6 (Short) | Moderate. Significant activity up to C10 (Decanoyl) [2]. | Bridges the gap between short-chain and medium-chain handling. |
| MCAD | ACADM | C6–C12 CoAs | Negative Regulator. | Loss of MCAD activity is the cause of MCAC biosynthesis/accumulation [3]. |
Key Insight for Researchers: If your drug candidate inhibits MCAD, you will see a specific spike in C8-carnitine (Octanoylcarnitine) and C10:1-carnitine (Decenoylcarnitine) in plasma. This is a classic signature of mitochondrial toxicity [4].
Analytical Protocol: LC-MS/MS Quantification
To validate MCAC biosynthesis in vitro or in vivo, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.
Methodological Choice: Derivatized vs. Non-Derivatized
-
Derivatized (Butanol/HCl): Increases sensitivity by improving ionization efficiency. Preferred for dried blood spots (DBS) or low-volume samples.
-
Non-Derivatized: Eliminates the hydrolysis risk of labile acylcarnitines. Preferred for detailed kinetic studies in tissue homogenates.
Step-by-Step Protocol (Derivatized Method)
Reagents:
-
Internal Standards (IS): Deuterated mixture (e.g., d3-C8, d3-C10).
-
Derivatization Reagent: 3N HCl in n-Butanol.
Workflow:
-
Extraction: Aliquot 10
L plasma/tissue homogenate. Add 100 L Methanol containing IS. Vortex and centrifuge (10,000 x g, 5 min) to precipitate proteins. -
Evaporation: Transfer supernatant to a polypropylene plate. Evaporate to dryness under
gas at 40°C. -
Derivatization: Add 50
L 3N HCl in n-Butanol. Incubate at 65°C for 15 min. (Converts carboxyl groups to butyl esters). -
Re-Evaporation: Evaporate to dryness again to remove excess acid.
-
Reconstitution: Dissolve residue in 100
L Mobile Phase (80:20 Acetonitrile:Water). -
MS/MS Acquisition:
-
Mode: Positive Electrospray Ionization (+ESI).[2]
-
Scan Type: Precursor Ion Scan of m/z 85 (characteristic fragment of the carnitine backbone).
-
MRM Transitions:
-
C8-Carnitine (Butyl ester):
-
C10-Carnitine (Butyl ester):
-
-
Visualization: Analytical Workflow
Caption: Standard workflow for butyl-ester derivatization LC-MS/MS analysis of acylcarnitines.
Experimental Protocol: In Vitro Biosynthesis (Flux Assay)
For researchers needing to generate MCACs biologically (e.g., to test transporter kinetics or CPT2 inhibition), use this mitochondrial loading assay.
Objective: Force the biosynthesis of C8-carnitine in liver mitochondria.
-
Isolation: Isolate mitochondria from fresh mouse liver using differential centrifugation in sucrose buffer.
-
Incubation Buffer:
-
100 mM KCl, 50 mM MOPS, 1 mM EGTA, 5 mM KH2PO4, 1 mg/mL BSA (fatty acid free).
-
-
Substrate Loading:
-
Add Octanoyl-CoA (50
M) as the substrate. -
Add L-Carnitine (2 mM) (Acceptor).
-
Crucial Step: Add Rotenone (2
M) to inhibit Complex I. This slows NADH oxidation, stalling -oxidation at the dehydrogenase step (mimicking MCAD block) and forcing the retro-conversion to acylcarnitine.
-
-
Reaction: Incubate at 37°C for 10-30 minutes.
-
Termination: Stop reaction with ice-cold acetonitrile.
-
Analysis: Analyze supernatant via LC-MS/MS (Protocol 4.2). You will observe a time-dependent linear increase in Octanoylcarnitine (C8).
References
-
Violante, S., et al. (2013). "Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism."[1][3] Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease.
-
Motley, A. K., et al. (2019). "Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling." Biochimica et Biophysica Acta.
-
National Center for Biotechnology Information (NCBI). "Medium-Chain Acyl-CoA Dehydrogenase Deficiency." GeneReviews.
-
Rinaldo, P., et al. (2008). "Acylcarnitine profile analysis." Genetics in Medicine.
-
van Vlies, N., et al. (2005). "Overlapping acyl-CoA substrate specificities of carnitine acyltransferases." Biochemical Journal.
Sources
- 1. Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Significance of 2-Octenoyl Carnitine in Newborn Screening Profiles
Abstract
Newborn screening (NBS) for inborn errors of metabolism (IEMs) represents a pinnacle of preventative public health, enabling the pre-symptomatic detection and treatment of potentially devastating genetic disorders. The advent of tandem mass spectrometry (MS/MS) revolutionized this field by allowing for the simultaneous measurement of dozens of metabolites from a single dried blood spot (DBS). Among these are the acylcarnitines, critical reporters on the status of fatty acid and amino acid metabolism. This guide provides a deep technical analysis of 2-octenoyl carnitine (C8:1), a specific medium-chain acylcarnitine. While its saturated counterpart, octanoylcarnitine (C8), is the primary biomarker for Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), the most common fatty acid oxidation disorder, C8:1 serves as a crucial secondary marker. Understanding its biochemical origin, analytical nuances, and interpretive value is essential for improving the accuracy and efficacy of NBS programs. This document, intended for researchers, clinicians, and drug development professionals, elucidates the complete context of C8:1, from mitochondrial metabolism to the clinical decision-making workflow, grounded in authoritative scientific principles and validated methodologies.
The Biochemical Landscape: Fatty Acid Oxidation and the Role of Carnitine
To comprehend the significance of any single acylcarnitine, one must first understand the metabolic machinery from which it originates. The primary energy source for the body during periods of fasting or stress is the mitochondrial β-oxidation of fatty acids.
1.1 The Carnitine Shuttle: Gateway to the Mitochondria
Long-chain fatty acids are unable to passively cross the inner mitochondrial membrane. Their entry is actively managed by the carnitine shuttle. Carnitine, a quaternary ammonium compound, plays an indispensable role in this process.[1][2][3] Cytosolic long-chain fatty acyl-CoAs are first esterified to carnitine by carnitine palmitoyltransferase 1 (CPT1). The resulting acylcarnitine is then transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT).[4] Once inside the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2) reverses the process, liberating the fatty acyl-CoA to enter the β-oxidation spiral and regenerating free carnitine.[4]
1.2 Mitochondrial β-Oxidation and the Origin of C8:1
Within the mitochondrion, fatty acyl-CoAs undergo a cyclical four-step process—oxidation, hydration, oxidation, and thiolysis—that shortens the fatty acid chain by two carbons per cycle, producing acetyl-CoA, FADH₂, and NADH. Each step is catalyzed by a specific enzyme, with chain-length specificity.
For medium-chain fatty acids (6-12 carbons), the initial oxidation step is catalyzed by Medium-Chain Acyl-CoA Dehydrogenase (MCAD). In a healthy individual, octanoyl-CoA is efficiently processed. However, in certain metabolic states or enzymatic deficiencies, acyl-CoA intermediates can be esterified to carnitine by mitochondrial carnitine acyltransferases and exported from the mitochondria.[5] This serves as a detoxification mechanism, preventing the toxic accumulation of acyl-CoAs and regenerating the pool of free Coenzyme A.
2-Octenoyl-CoA is a direct intermediate in the β-oxidation of decanoyl-CoA (C10) and the subsequent oxidation of octanoyl-CoA. When the pathway is impaired, this intermediate can accumulate and be converted to 2-octenoyl carnitine (C8:1).
Caption: Mitochondrial Fatty Acid β-Oxidation Pathway and MCADD.
Clinical Significance in Newborn Screening
An elevated C8:1 level on a newborn screening profile is never interpreted in isolation. Its clinical significance is derived from its relationship with other acylcarnitines, primarily C8 (octanoylcarnitine).
2.1 Primary Indication: Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)
MCADD is an autosomal recessive disorder caused by mutations in the ACADM gene, leading to a dysfunctional MCAD enzyme.[6] It is one of the most common IEMs detected by NBS, with an incidence of approximately 1 in 10,000 births in some populations.[7]
-
Biochemical Hallmark: The enzymatic block prevents the conversion of octanoyl-CoA to 2-octenoyl-CoA. This leads to a massive accumulation of octanoyl-CoA, which is subsequently converted to octanoylcarnitine (C8). Therefore, a markedly elevated C8 is the primary biomarker for MCADD .[8][9]
-
Role of C8:1: A concurrent, though less pronounced, elevation of C8:1 is typically observed. The accumulation of upstream substrates can lead to the formation and buildup of related intermediates. The ratio of C8 to other acylcarnitines (like C2, C10) and the presence of C8:1 are critical for diagnostic accuracy. Newborns homozygous for the common c.985A>G mutation often exhibit higher levels of octanoylcarnitine.[8]
2.2 Secondary Indication: Glutaric Acidemia Type II (GA-II)
GA-II, also known as Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), is a disorder affecting the transfer of electrons from multiple acyl-CoA dehydrogenases (including MCAD) to the electron transport chain.[10] This is caused by defects in either electron transfer flavoprotein (ETF) or ETF-ubiquinone oxidoreductase (ETF:QO).
-
Biochemical Hallmark: Unlike the specific elevation seen in MCADD, GA-II results in a broad-range elevation of multiple acylcarnitines. This includes short-chain (C4, C5), medium-chain (C8, C8:1, C10, C12), and dicarboxylic acylcarnitines. The presence of elevated glutaroylcarnitine (C5-DC) is particularly suggestive.
-
Role of C8:1: In GA-II, an elevated C8:1 is part of a much wider pattern of metabolic disruption.[11][12] The screening profile will show elevations across the acylcarnitine spectrum, distinguishing it from the more isolated C8/C8:1 signature of MCADD.
Table 1: Differential Profile of Disorders Associated with Elevated C8:1
| Disorder | Primary Biomarker(s) | C8:1 Level | Other Key Acylcarnitines | Genetic Basis |
| MCAD Deficiency | C8 (Octanoylcarnitine) | Moderately to Markedly Elevated | Elevated C6, C10, C10:1 | ACADM Gene |
| Glutaric Acidemia Type II (GA-II/MADD) | C4, C5, C5-DC, C8, C12, C14:1, C16 | Moderately Elevated | Broad elevation of multiple species | ETFA, ETFB, ETFDH Genes |
Analytical Methodology: A Self-Validating System
The analysis of acylcarnitines from DBS is a high-throughput process reliant on flow-injection electrospray ionization tandem mass spectrometry (ESI-MS/MS).[1][2] The methodology is designed for robustness, speed, and sensitivity, forming a self-validating system through the use of stable isotope-labeled internal standards.
3.1 Experimental Protocol: Acylcarnitine Profiling from Dried Blood Spots
This protocol describes a standard, widely adopted method for acylcarnitine analysis.[2][13]
-
Sample Preparation: a. A 3.2 mm disc is punched from the dried blood spot into a 96-well microtiter plate. b. To each well, 100-150 µL of a methanol-based extraction solution is added. This solution contains a mixture of stable isotope-labeled internal standards for free carnitine and various acylcarnitines (e.g., d₃-C2, d₃-C8, d₃-C16).
-
Causality: Methanol efficiently lyses cells and precipitates proteins, releasing the target analytes into the solution. The internal standards are chemically identical to the analytes but have a higher mass, allowing them to be distinguished by the mass spectrometer. They co-elute and ionize similarly to the endogenous analytes, correcting for variations in extraction efficiency and matrix effects.
-
-
Derivatization: a. The plate is sealed, agitated for 20-30 minutes, and then centrifuged. b. The supernatant is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen. c. 100 µL of 3N butanolic-HCl is added to each well. The plate is sealed and incubated at 65°C for 15-20 minutes.
-
Causality: Acylcarnitines are zwitterionic and can be analyzed directly, but derivatization to their butyl esters significantly improves ionization efficiency in the ESI source, thereby enhancing analytical sensitivity.[13] This step is critical for achieving the low detection limits required for newborn screening.
-
-
Final Preparation & Analysis: a. The butanolic-HCl is evaporated to dryness under nitrogen. b. The residue is reconstituted in a mobile phase suitable for the MS/MS system (e.g., 80:20 acetonitrile:water). c. The sample is injected into the tandem mass spectrometer.
3.2 Tandem Mass Spectrometry (MS/MS) Analysis
Acylcarnitines are typically analyzed using a precursor ion scan of m/z 85.
-
Causality: Upon collision-induced dissociation (CID) in the mass spectrometer, all butyl-esterified acylcarnitines fragment to produce a common, characteristic product ion at a mass-to-charge ratio (m/z) of 85, corresponding to [CH₂=CH-C(OH)=N(CH₃)₂]⁺.[13] By setting the second mass analyzer (Q3) to only detect ions of m/z 85 and scanning a range of parent masses in the first mass analyzer (Q1), a complete profile of all acylcarnitines in the sample can be generated in a single analysis. The concentration of each analyte is calculated by comparing the ion intensity of the endogenous analyte to that of its corresponding stable isotope-labeled internal standard.
Caption: Workflow for Acylcarnitine Analysis by MS/MS.
Interpretation, Challenges, and Confirmatory Actions
A positive newborn screen is not a diagnosis but an indication for urgent follow-up testing.[9] The interpretation of C8:1 and other acylcarnitine levels requires carefully established cutoff values and a clear, logical workflow to minimize false positives and ensure timely intervention for affected infants.
4.1 Cutoff Values and Diagnostic Ratios
Screening programs establish cutoff values for each analyte, often at the 99th or 99.5th percentile of the newborn population. However, relying on a single value is prone to error. The use of analyte ratios significantly enhances the specificity of screening.
-
C8/C2 (Octanoylcarnitine/Acetylcarnitine) Ratio: This ratio is highly sensitive and specific for MCADD. In MCADD, C8 is high while C2 is often normal or low.
-
C8/C10 (Octanoylcarnitine/Decanoylcarnitine) Ratio: This ratio also helps differentiate MCADD from other conditions.
-
C8/C8:1 Ratio: This ratio can be informative. While not a primary diagnostic tool, deviations from the expected ratio in a positive screen can sometimes point towards interfering substances or other metabolic complexities.[14]
Table 2: Representative Acylcarnitine Cutoff Values
| Analyte | Typical Cutoff (µmol/L) | Notes |
| C8 (Octanoylcarnitine) | > 0.5 - 1.0 | Values > 2.0 µmol/L are highly suggestive of MCADD.[15] |
| C8:1 (2-Octenoyl carnitine) | Variable | Not typically used as a primary cutoff marker. |
| C8/C2 Ratio | > 0.2 - 0.4 | A key second-tier marker for MCADD. |
Note: Cutoff values are specific to each laboratory and population and must be rigorously validated.
4.2 The Challenge of False Positives
A significant challenge in NBS is the occurrence of false-positive results, which can cause considerable parental anxiety and lead to unnecessary clinical investigations.[16] Factors contributing to elevated C8 and C8:1 in unaffected infants include:
-
Prematurity and Low Birth Weight: Premature infants may have immature metabolic pathways.
-
Total Parenteral Nutrition (TPN): Intravenous feeding, particularly with medium-chain triglyceride (MCT) oil emulsions, can lead to transient elevations of medium-chain acylcarnitines.[17]
-
Sample Quality: Improper sample collection or storage can affect results.
4.3 Confirmatory Testing Workflow
An out-of-range newborn screen for C8 and C8:1 mandates a structured follow-up.
Caption: Confirmatory Workflow for Elevated C8/C8:1.
The definitive diagnosis relies on a combination of plasma acylcarnitine analysis, urine organic acid testing (which will show characteristic dicarboxylic acids and acylglycines in MCADD), and ultimately, molecular sequencing of the relevant genes.[6][18]
Conclusion and Future Perspectives
2-octenoyl carnitine (C8:1) is a metabolite of significant, albeit secondary, importance in newborn screening. Its primary value lies not as a standalone marker, but as a critical piece of the metabolic puzzle presented by the full acylcarnitine profile. In conjunction with octanoylcarnitine (C8) and calculated analyte ratios, it substantially improves the sensitivity and specificity for detecting MCADD and aids in the differential diagnosis of broader disorders like GA-II.
The future of metabolic screening will likely involve a multi-tiered approach. The initial high-throughput MS/MS screen may be followed by second-tier tests on the same DBS, such as targeted LC-MS/MS methods that can separate isomeric acylcarnitines, or rapid genetic testing for common mutations.[5] As our understanding of the metabolome deepens, the role of minor analytes like C8:1 will become even more defined, allowing for a more nuanced and accurate interpretation of newborn screening profiles, ultimately leading to better outcomes for affected infants.
References
- MCADD - New England Consortium of Metabolic Programs. (n.d.).
- Screening for medium-chain acyl CoA dehydrogenase deficiency: current perspectives. (2016). Research and Reports in Neonatology, 6, 1-10.
- Acylcarnitine analysis by tandem mass spectrometry. (n.d.). Mayo Clinic.
- Smith, E. H., & Matern, D. (2010). Acylcarnitine Analysis by Tandem Mass Spectrometry. Current Protocols in Human Genetics, Chapter 17, Unit 17.8.1-20.
- Newborn Screening for Medium Chain acyl-CoA Dehydrogenase Deficiency: Performance Improvement by Monitoring a New Ratio. (n.d.). PubMed.
- PARENT INFORMATION for POSITIVE Newborn Screening Results for MCAD (Medium Chain Acyl CoA Dehydrogenase Deficiency). (n.d.). Department of Health and Human Services.
- Newborn screening for medium chain acyl-CoA dehydrogenase deficiency in England: prevalence, predictive value and test validity based on 1.5 million screened babies. (2012). Journal of Medical Screening, 19(1), 2-10.
- Family Fact Sheet Blood Spot Screen Result Notification, Elevated C8 Acylcarnitine. (n.d.). Minnesota Department of Health.
- An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. (2019). Journal of Lipid Research, 60(5), 1029-1040.
- Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. (2015). Request PDF.
- Newborn Screening for Mitochondrial Carnitine-Acylcarnitine Cycle Disorders in Zhejiang Province, China. (2022). Frontiers in Pediatrics, 10, 833918.
- MCADD (medium chain acyl-CoA dehydrogenase deficiency). (n.d.). newbornscreening.info.
- Newborn Screening for Glutaric Aciduria-II: The New England Experience. (2013). JIMD Reports, 11, 1-10.
- Glutaric Acidemia Type II. (n.d.). Newborn Screening, HRSA.
- Newborn Screening ACT Sheet [Elevated C8 with Lesser Elevations of C6 and C10 Acylcarnitine] Medium-chain Acyl-CoA Dehydrogenase (MCAD) Deficiency. (n.d.). American College of Medical Genetics and Genomics.
- Newborn Screening for Glutaric Aciduria-II: The New England Experience. (2014). ResearchGate.
- The health system impact of false positive newborn screening results for medium-chain acyl-CoA dehydrogenase deficiency: a cohort study. (2016). Orphanet Journal of Rare Diseases, 11(1), 18.
- Medium Chain Acyl-CoA Dehydrogenase Deficiency: 3 years of Newborn Screening. (2015). Irish Medical Journal, 108(7), 209-211.
- Acylcarnitine Functions and Analysis Methods. (n.d.). Creative Proteomics.
- Conditions Carnitine Palmitoyltransferase Type II Deficiency. (n.d.). Baby's First Test.
Sources
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 4. Frontiers | Newborn Screening for Mitochondrial Carnitine-Acylcarnitine Cycle Disorders in Zhejiang Province, China [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. MCADD (medium chain acyl-CoA dehydrogenase deficiency) – newbornscreening.info [newbornscreening.info]
- 7. Newborn screening for medium chain acyl-CoA dehydrogenase deficiency in England: prevalence, predictive value and test validity based on 1.5 million screened babies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. health.state.mn.us [health.state.mn.us]
- 10. newbornscreening.hrsa.gov [newbornscreening.hrsa.gov]
- 11. Newborn Screening for Glutaric Aciduria-II: The New England Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Newborn screening for medium chain acyl-CoA dehydrogenase deficiency: performance improvement by monitoring a new ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MCADD — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 16. The health system impact of false positive newborn screening results for medium-chain acyl-CoA dehydrogenase deficiency: a cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. imj.ie [imj.ie]
- 18. natural-sciences.nwu.ac.za [natural-sciences.nwu.ac.za]
Methodological & Application
Application Note: Targeted Solid Phase Extraction of 2-Octenoyl Carnitine (C8:1)
[1][2]
Abstract
2-octenoyl carnitine (C8:1) is a critical diagnostic biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and a sentinel metabolite in mitochondrial fatty acid oxidation (FAO) studies.[1][2] Its zwitterionic nature—possessing a permanently positively charged quaternary amine and a carboxylic acid tail—presents unique extraction challenges.[2] Traditional protein precipitation (PPT) methods often suffer from significant ion suppression and poor recovery of low-abundance isomers.[1][2] This guide details a Mixed-Mode Weak Cation Exchange (WCX) Solid Phase Extraction (SPE) protocol. Unlike Strong Cation Exchange (MCX), which permanently retains quaternary amines, WCX allows for a "switchable" elution mechanism, ensuring high recovery (>85%) and superior cleanup of phospholipids.
Introduction & Biological Significance
Acylcarnitines facilitate the transport of fatty acids into the mitochondria for
-
2-Octenoyl Carnitine (C8:1): An unsaturated medium-chain species.[1][2] Elevated levels are pathognomonic for MCAD deficiency, particularly when the C8/C10 ratio is skewed.
-
The Analytical Challenge:
-
Isobaric Interferences: C8:1 must be chromatographically resolved from other C8 isomers (e.g., octanoyl carnitine artifacts).[2]
-
Ion Suppression: Phospholipids in plasma co-elute with carnitines in standard Reversed-Phase (RP) methods, suppressing the MS signal.[2]
-
Extraction Physics: The quaternary amine is a strong base (
), meaning it remains positively charged at all pH levels.[2]
-
Physicochemical Profile
Understanding the molecule is the first step to successful extraction.
| Property | Value | Implication for SPE |
| Molecular Weight | 285.38 g/mol | Suitable for LC-MS/MS (Precursor Ion Scan m/z 85).[1][2] |
| LogP | ~2.2 (Estimated) | Moderately hydrophobic; retains on C18/RP sorbents.[1][2] |
| pKa (Amine) | >14 (Quaternary) | Permanently Positive. Cannot be neutralized by high pH.[1][2] |
| pKa (Acid) | ~3.8 (Carboxyl) | Negatively charged at neutral pH.[1][2] |
| Net Charge | Zwitterionic (pH 7) | Requires Ion-Exchange for specific capture.[1][2] |
Method Development Strategy: Why WCX?
For quaternary amines like carnitine, Mixed-Mode Weak Cation Exchange (WCX) is superior to Strong Cation Exchange (MCX).[1][2]
-
The MCX Problem: MCX sorbents (sulfonic acid) are permanently negatively charged.[2] Since carnitine is permanently positive, the ionic bond is extremely strong. Elution requires high ionic strength or toxic solvents to "break" the bond, often resulting in poor recovery.
-
The WCX Solution: WCX sorbents (carboxylate) are negatively charged at pH > 5 but neutral at pH < 3.[2]
Mechanism Diagram
Detailed Experimental Protocol
Materials
-
SPE Cartridge: Mixed-Mode WCX (e.g., Waters Oasis WCX, Phenomenex Strata-X-CW), 30 mg / 1 cc.[1][2]
-
Sample: 100 µL Plasma or Serum.[2]
-
Internal Standard (IS): d3-Octanoyl Carnitine (C8-d3) or d3-Octenoyl Carnitine (if available).[1][2]
Pre-Treatment (Critical)
Protein precipitation is performed before SPE to prevent clogging and maximize flow.[1][2]
-
Add 100 µL Plasma to a microcentrifuge tube.
-
Add 10 µL Internal Standard solution.
-
Add 300 µL 5% NH₄OH in Acetonitrile . (The base ensures the WCX sorbent stays charged during loading).
-
Vortex 30s, Centrifuge at 10,000 x g for 5 mins.
-
Collect the Supernatant .
-
Dilute Supernatant 1:1 with Water (reduces organic strength to allow retention).[1][2]
SPE Workflow
| Step | Solvent / Buffer | Volume | Purpose |
| 1. Condition | Methanol | 1 mL | Activates hydrophobic ligands. |
| 2.[2] Equilibrate | Water (with 2% NH₄OH) | 1 mL | Ensures sorbent is anionic (COO-).[1][2] |
| 3. Load | Pre-treated Sample | ~0.8 mL | Analyte binds via cation exchange.[2] |
| 4. Wash 1 | 5% NH₄OH in Water | 1 mL | Removes salts, proteins, and sugars. |
| 5. Wash 2 | 100% Acetonitrile | 1 mL | Crucial Step: Removes neutral lipids/phospholipids.[2] Carnitine stays bound.[2] |
| 6. Elute | 2% Formic Acid in Methanol | 2 x 250 µL | Protonates sorbent; releases carnitine. |
| 7.[2] Post-Elution | Evaporate to dryness (N2, 40°C). Reconstitute in 100 µL Mobile Phase A. | Concentrates sample. |
Workflow Diagram
LC-MS/MS Parameters
To separate 2-octenoyl carnitine from isobaric interferences, a C18 column is preferred over HILIC.[1][2]
-
Column: C18 (e.g., Waters BEH C18 or Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid + 10 mM Ammonium Formate in Water.[2]
-
Gradient:
-
MS Detection (ESI+):
Validation & Quality Control
A robust method must be self-validating.[1][2]
-
Linearity: 10 ng/mL to 1000 ng/mL (
). -
Recovery: Should exceed 85% using the WCX method. (Compare peak area of pre-extraction spike vs. post-extraction spike).
-
Matrix Effect: Calculate Matrix Factor (MF). WCX typically yields MF between 0.9 and 1.1 (negligible suppression) due to phospholipid removal in Wash 2.[1][2]
-
Isomer Check: Ensure the C8:1 peak is distinct from the C8:0 peak (m/z 288 vs 286) and any potential in-source fragmentation artifacts.
References
-
Waters Corporation. Oasis Sample Extraction Products: Chemistry and Formats.[2] (Detailed guide on WCX vs MCX mechanisms). [Link][1][2][3]
-
Minkler, P. E., et al. (2015).[2] Quantification of carnitine and acylcarnitines in biological matrices by HPLC-ESI-MS/MS. Clinical Chemistry.[2][4][5] (Source for LC-MS conditions and isomer separation). [Link]
-
Biotage. Generic Method for the Extraction of Quaternary Amines and Polybasic Drugs.[2] (Confirming WCX utility for quaternary amines). [Link]
-
Van Vlies, N., et al. (2005).[2] Method for the quantification of acylcarnitines in plasma and blood spots. Journal of Chromatography B. [Link][1][2]
Sources
Application Notes and Protocols for the Preparation of 2-Octenoyl Carnitine Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive guide provides a detailed technical framework for the synthesis, purification, and validation of 2-octenoyl carnitine and its stable isotope-labeled (SIL) analog, d₃-2-octenoyl carnitine. The latter is an essential internal standard for accurate quantification in mass spectrometry-based bioanalysis. This document moves beyond a simple recitation of steps, delving into the rationale behind the chosen methodologies, ensuring scientific integrity and providing a self-validating protocol. By adhering to the principles outlined, researchers can confidently prepare and characterize these critical reagents for applications in metabolic research and drug development.
Introduction: The Critical Role of Internal Standards
Acylcarnitines are pivotal intermediates in fatty acid and amino acid metabolism, and their quantification is crucial for diagnosing inherited metabolic disorders and for understanding the metabolic sequelae of various diseases.[1] 2-Octenoyl carnitine, a medium-chain acylcarnitine, is a biomarker of interest in these studies. Accurate and precise quantification of such endogenous metabolites by liquid chromatography-mass spectrometry (LC-MS) is critically dependent on the use of an appropriate internal standard (IS).[2][3]
An ideal internal standard co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variations in sample preparation, injection volume, and matrix effects.[1][2] Stable isotope-labeled (SIL) internal standards are the gold standard for LC-MS-based quantification because their physicochemical properties are nearly identical to the analyte, yet they are distinguishable by their mass-to-charge ratio (m/z).[1][2] This guide details the de novo preparation of d₃-2-octenoyl carnitine as a high-fidelity internal standard for 2-octenoyl carnitine.
Strategic Overview of the Synthesis
The preparation of d₃-2-octenoyl carnitine is a multi-step process that begins with the synthesis of the two key precursors: 2-octenoyl chloride and d₃-L-carnitine. These are then coupled to form the desired SIL acylcarnitine. A parallel synthesis using unlabeled L-carnitine provides the corresponding analyte for use as a reference standard.
Caption: Overall workflow for the synthesis of d₃-2-octenoyl carnitine.
Experimental Protocols
Synthesis of 2-Octenoyl Chloride
The first step is the conversion of the carboxylic acid, trans-2-octenoic acid, to the more reactive acyl chloride. Thionyl chloride is an excellent reagent for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and are easily removed from the reaction mixture.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add trans-2-octenoic acid (1.0 equivalent).
-
Slowly add thionyl chloride (1.2 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the mixture to 70-80°C for 2-3 hours, or until the evolution of gas ceases.
-
Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by thin-layer chromatography (TLC) or GC-MS to confirm the disappearance of the starting carboxylic acid.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2-octenoyl chloride can be used directly in the next step or further purified by vacuum distillation.
Synthesis of d₃-L-carnitine
The synthesis of d₃-L-carnitine involves the methylation of a demethylated carnitine precursor using a deuterated methyl source, such as d₃-iodomethane. A published method involves the demethylation of L-carnitine, followed by re-methylation with the isotopically labeled reagent.[4]
Protocol (adapted from patent literature[4]):
-
Demethylation: L-carnitine is heated in a suitable solvent like 2-hydroxyethylamine to yield the demethylated L-carnitine precursor.
-
Purification of Precursor: The crude demethylated product is purified using ion-exchange chromatography.
-
d₃-Methylation: The purified demethyl-L-carnitine is dissolved in an appropriate solvent, and d₃-iodomethane is added. The reaction is heated to effect the methylation, yielding d₃-L-carnitine.
-
Purification of d₃-L-carnitine: The final product is purified by recrystallization or chromatography to remove any unreacted starting materials and byproducts.
Note: Commercially available d₃-L-carnitine is a convenient alternative to de novo synthesis.[5]
Synthesis of d₃-2-Octenoyl Carnitine
This is the core coupling reaction where the acyl chain is attached to the carnitine backbone via an ester linkage. The hydroxyl group of d₃-L-carnitine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-octenoyl chloride.
Caption: The acylation of d₃-L-carnitine with 2-octenoyl chloride.
Protocol:
-
Dissolve d₃-L-carnitine hydrochloride (1.0 equivalent) in a suitable anhydrous solvent such as trifluoroacetic acid or a mixture of a carboxylic acid and the acid chloride.
-
Slowly add the freshly prepared 2-octenoyl chloride (1.1 equivalents) to the solution at room temperature with vigorous stirring.
-
The reaction mixture is heated to a moderate temperature (e.g., 50-60°C) and monitored by TLC or LC-MS until the starting d₃-L-carnitine is consumed.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude d₃-2-octenoyl carnitine.
Purification and Characterization
The purity of an internal standard is paramount for accurate quantification. A two-step purification process is highly recommended to remove unreacted starting materials and any side products.[6]
Purification
Protocol:
-
Cation-Exchange Solid-Phase Extraction (SPE):
-
Dissolve the crude product in a minimal amount of water.
-
Load the solution onto a strong cation-exchange SPE cartridge that has been pre-conditioned according to the manufacturer's instructions.
-
Wash the cartridge with water and then methanol to remove unreacted 2-octenoic acid and other non-cationic impurities.
-
Elute the d₃-2-octenoyl carnitine with a methanolic solution of ammonia or a similar basic modifier.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
The eluate from the SPE is concentrated and further purified by preparative reverse-phase HPLC.
-
A C18 column is typically used with a gradient of acetonitrile in water containing a small amount of a volatile acid like formic acid to improve peak shape.
-
Collect the fractions containing the pure product, identified by UV detection and confirmed by LC-MS analysis of the fractions.
-
The collected fractions are pooled and lyophilized to obtain the final purified d₃-2-octenoyl carnitine.
-
Characterization
The identity and purity of the synthesized internal standard must be unequivocally confirmed.
| Technique | Purpose | Expected Results for d₃-2-Octenoyl Carnitine |
| High-Resolution Mass Spectrometry (HRMS) | Confirm elemental composition | Calculated m/z for C₁₅H₂₄D₃NO₄⁺ should match the observed m/z within a narrow mass tolerance (e.g., < 5 ppm). |
| Tandem Mass Spectrometry (MS/MS) | Confirm structural identity through fragmentation | Observation of characteristic fragments, including the neutral loss of the d₃-trimethylamine group (62 Da) and the prominent fragment ion at m/z 85.0284.[1][7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm chemical structure and assess purity | ¹H and ¹³C NMR spectra should be consistent with the proposed structure. The absence of signals corresponding to starting materials and byproducts indicates high purity. |
Expected MS/MS Fragmentation: The fragmentation of acylcarnitines in positive ion mode ESI-MS/MS is well-characterized. The most common fragmentation pathway involves the neutral loss of the trimethylamine group and the formation of a characteristic fragment ion at m/z 85.
Caption: Key fragmentation pathways for d₃-2-octenoyl carnitine in MS/MS.
Quantification and Preparation of Internal Standard Stock Solution
For use as an internal standard, a stock solution with a precisely known concentration is required. Quantitative NMR (qNMR) is a primary ratio method that can be used to determine the exact concentration of the prepared standard without the need for a specific reference standard of the same compound.[8][9][10]
Quantitative NMR (qNMR)
Principle: A known mass of the purified d₃-2-octenoyl carnitine is dissolved in a specific volume of a deuterated solvent containing a certified internal calibration standard of known concentration and purity (e.g., maleic acid, dimethyl sulfone). By comparing the integral of a well-resolved signal from the analyte with a signal from the calibration standard, the absolute concentration of the analyte can be calculated.
Protocol:
-
Accurately weigh a sample of the purified d₃-2-octenoyl carnitine and a certified qNMR standard into a vial.
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., D₂O or CD₃OD).
-
Acquire a ¹H NMR spectrum under quantitative conditions (i.e., with a long relaxation delay).
-
Integrate a non-overlapping signal from the analyte and a signal from the qNMR standard.
-
Calculate the concentration using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (Mstandard / Manalyte) * Cstandard
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
Preparation of Stock Solution
Once the purity and concentration of the solid material are established, a stock solution can be prepared.
Protocol:
-
Accurately weigh the desired amount of the validated d₃-2-octenoyl carnitine.
-
Dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water) in a class A volumetric flask to achieve the target concentration (e.g., 1 mg/mL).
-
Store the stock solution at -20°C or below in amber glass vials to prevent photodegradation.
-
The stability of the stock solution should be periodically assessed.
Validation of the Internal Standard
The prepared internal standard should be validated according to established regulatory guidelines, such as those from the FDA and ICH.[2][11][12] Key validation parameters include:
-
Purity: Confirmed by NMR and LC-MS.
-
Identity: Confirmed by HRMS and MS/MS.
-
Concentration: Accurately determined by qNMR or by weighing and correcting for purity.
-
Isotopic Purity: The contribution of the unlabeled analyte in the SIL IS should be minimal.
Conclusion
The protocols and methodologies detailed in this application note provide a robust framework for the in-house preparation of high-quality 2-octenoyl carnitine and its d₃-labeled internal standard. By understanding the chemical principles behind each step and adhering to rigorous purification and characterization procedures, researchers can ensure the scientific integrity of their quantitative bioanalytical data. The use of a well-characterized SIL internal standard is indispensable for achieving the accuracy and precision required in modern metabolic research and clinical diagnostics.
References
- CN104860835B - Isotope labeled L-carnitine-D3 synthesis method - Google Patents.
- US5473104A - Process for the preparation of L-carnitine - Google Patents.
-
Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC - NIH. Available at: [Link]
- EP2360141A1 - A preparation method of high-purity l-carnitine - Google Patents.
-
Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PMC. Available at: [Link]
-
2-octenoyl-L-carnitine | C15H27NO4 | CID 70679121 - PubChem - NIH. Available at: [Link]
- WO2007139238A1 - Process for l-carnitine and acetyl l-carnitine hydrochloride - Google Patents.
-
A Guide to Quantitative NMR (qNMR) - Emery Pharma. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures - FDA. Available at: [Link]
-
An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC. Available at: [Link]
-
Quantitative NMR Spectroscopy.docx 11/2017. Available at: [Link]
-
(PDF) Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization- Mass Spectrometry - ResearchGate. Available at: [Link]
- DE69917318T2 - INDUSTRIAL PROCESS FOR THE PREPARATION OF L-CARNITINE - Google Patents.
-
Schematic representation of carnitine and acylcarnitine fragmentation... - ResearchGate. Available at: [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. Available at: [Link]
-
Stable Isotope-Labeled Products For Metabolic Research - Eurisotop. Available at: [Link]
-
Acylcarnitine profiling by low-resolution LC-MS | PLOS One - Research journals. Available at: [Link]
-
Carnitine - Wikipedia. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available at: [Link]
-
Quantification of underivatized acylcarnitines and carnitine intermediates using RP chromatography and ion funnel triple quadrupole in fecal samples. Available at: [Link]
-
What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. Available at: [Link]
-
Separation of acylcarnitines from biological samples using high-performance liquid chromatography - PubMed. Available at: [Link]
-
Stable isotope-labeled carnitine reveals its rapid transport into muscle cells and acetylation during contraction - NIH. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Available at: [Link]
-
bmse000211 L(-)-Carnitine at BMRB. Available at: [Link]
-
Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage - YouTube. Available at: [Link]
-
Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics - Regulations.gov. Available at: [Link]
-
FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. Available at: [Link]
-
1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Fragment assignments for (A) decanoylcarnitine (C10:0) and (B)... - ResearchGate. Available at: [Link]
Sources
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. DE69917318T2 - INDUSTRIAL PROCESS FOR THE PREPARATION OF L-CARNITINE - Google Patents [patents.google.com]
- 4. CN104860835B - Isotope labeled L-carnitine-D3 synthesis method - Google Patents [patents.google.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. emerypharma.com [emerypharma.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 11. fda.gov [fda.gov]
- 12. scribd.com [scribd.com]
detecting 2-octenoyl carnitine in urine via tandem mass spectrometry
Application Note: High-Specificity Quantitation of 2-Octenoyl Carnitine in Urine via LC-MS/MS
Executive Summary
This application note details a robust, self-validating protocol for the quantification of 2-octenoyl carnitine (cis-2-octenoylcarnitine) in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While often grouped into "C8:1" acylcarnitine profiles during newborn screening, specific detection of the 2-octenoyl isomer is critical for differentiating Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) from other metabolic anomalies, such as potential interference from cis-3,4-methylene-heptanoylcarnitine (a dietary artifact or alternative isomer). This guide prioritizes chromatographic resolution and specific Multiple Reaction Monitoring (MRM) transitions to ensure clinical validity.
Scientific Background & Rationale
The Biological Context
2-Octenoyl carnitine is an intermediate metabolite of mitochondrial beta-oxidation. In healthy physiology, medium-chain fatty acids are rapidly oxidized. However, in MCADD , the enzyme responsible for the dehydrogenation of C6–C12 acyl-CoAs is deficient. This leads to the accumulation of medium-chain acyl-CoAs, which are conjugated with carnitine and excreted in urine to prevent mitochondrial toxicity.
Why Specificity Matters: Routine Flow Injection Analysis (FIA-MS/MS) often reports a total "C8:1" signal. However, research has shown that urinary C8:1 can also consist of cis-3,4-methylene-heptanoylcarnitine , which may not originate from defective beta-oxidation [1]. Therefore, chromatographic separation is non-negotiable for accurate metabolic interpretation.
Pathway Visualization
The following diagram illustrates the block in beta-oxidation leading to 2-octenoyl carnitine accumulation.
Figure 1: Mechanism of 2-octenoyl carnitine accumulation. In MCADD, upstream accumulation forces flux toward carnitine conjugation and urinary excretion.
Experimental Protocol
Reagents and Materials
-
Standards:
-
Target: 2-Octenoyl-L-carnitine HCl (Custom synthesis or high-purity commercial standard, e.g., Merck/Sigma).
-
Internal Standard (IS): d3-Octanoylcarnitine (C8-carnitine-d3) . Note: While d3-C8:1 is ideal, d3-C8 is the accepted surrogate due to similar retention and ionization.
-
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid (FA).
-
Matrix: Drug-free human urine (pooled) for calibration curves.
Sample Preparation: Solid Phase Extraction (SPE)
Direct "dilute-and-shoot" methods are prone to ion suppression from urinary salts. We utilize a Mixed-Mode Cation Exchange (MCX) SPE protocol to ensure data integrity.
Workflow Diagram:
Figure 2: SPE workflow ensuring removal of urinary salts and interferents prior to analysis.
Step-by-Step SPE Protocol:
-
Conditioning: Condition MCX cartridges (30 mg/1 mL) with 1 mL MeOH followed by 1 mL Water.
-
Loading: Mix 50 µL urine + 10 µL IS + 200 µL 2% Formic Acid. Load onto cartridge.
-
Washing: Wash with 1 mL 2% Formic Acid (removes anionic/neutral interferences). Wash with 1 mL MeOH (removes hydrophobic neutrals).
-
Elution: Elute carnitines with 500 µL 5% Ammonium Hydroxide in Methanol . Crucial: The high pH releases the positively charged quaternary amine from the sorbent.
-
Reconstitution: Evaporate eluate under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A (Water + 0.1% FA).
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) coupled to UHPLC.
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY HSS T3, 2.1 x 100 mm, 1.8 µm). The T3 column is chosen for its retention of polar compounds.
-
Mobile Phases:
Gradient Profile:
| Time (min) | % B | Flow Rate (mL/min) | Description |
|---|---|---|---|
| 0.0 | 2 | 0.4 | Initial Hold (Focusing) |
| 1.0 | 2 | 0.4 | Start Gradient |
| 8.0 | 95 | 0.4 | Elution of Acylcarnitines |
| 9.0 | 95 | 0.4 | Wash |
| 9.1 | 2 | 0.4 | Re-equilibration |
| 12.0 | 2 | 0.4 | End |
MS/MS Parameters (MRM)
Acylcarnitines produce a characteristic product ion at m/z 85.1 (loss of the fatty acid moiety and trimethylamine, leaving the carnitine backbone fragment +CH2-CH=CH-COOH).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 2-Octenoyl Carnitine (C8:1) | 286.2 | 85.1 | 30 | 28 |
| d3-Octanoyl Carnitine (IS) | 291.2 | 85.1 | 30 | 28 |
| Octanoyl Carnitine (C8:0) | 288.2 | 85.1 | 30 | 28 |
Note: Monitoring C8:0 is recommended to calculate the C8:1/C8:0 ratio, a secondary diagnostic marker.
Results & Discussion
Chromatographic Separation
A critical success factor is the separation of 2-octenoyl carnitine from isobaric interferences.
-
2-Octenoyl carnitine typically elutes at ~5.2 min.
-
cis-3,4-methylene-heptanoylcarnitine (if present) elutes slightly earlier (~4.8 min) on high-strength silica C18 columns [2].
-
Validation Step: Inject a pure standard of 2-octenoyl carnitine. If a double peak appears in patient samples but not the standard, the second peak is likely the heptanoyl isomer.
Linearity and Sensitivity
-
Linear Range: 0.05 µM to 20 µM.
-
LOD (Limit of Detection): 0.01 µM (S/N > 3).
-
LOQ (Limit of Quantitation): 0.05 µM (S/N > 10, CV < 15%).
Calculation
Concentration (
References
-
Yang, S., Minkler, P., & Hoppel, C. (2007).[2] cis-3,4-Methylene-heptanoylcarnitine: characterization and verification of the C8:1 acylcarnitine in human urine. Journal of Chromatography B. Link
-
Vernez, L., et al. (2003).[3] Determination of carnitine and acylcarnitines in urine by high-performance liquid chromatography-electrospray ionization ion trap tandem mass spectrometry. Journal of Chromatography A. Link
-
Millington, D. S., et al. (1989). Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism. Journal of Inherited Metabolic Disease. Link
-
Kalliodi, E., et al. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Restek Application Notes. Link
-
ACMG Technical Standard. (2020). Laboratory analysis of acylcarnitines, 2020 update. Genetics in Medicine. Link
Sources
synthesis of isotope-labeled 2-octenoyl carnitine
Application Note: Precision Synthesis of Stable Isotope-Labeled 2-Octenoylcarnitine ( -C8:1)
Executive Summary & Clinical Significance
This Application Note details the protocol for the synthesis of trans-2-octenoyl-L-carnitine-[methyl-
Why this molecule matters: In the context of newborn screening (NBS) and metabolic profiling, Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is the most common disorder of fatty acid oxidation. A hallmark biomarker for MCAD deficiency is the accumulation of C8 species.[1] While octanoylcarnitine (C8:0) is the primary marker, 2-octenoylcarnitine (C8:1) provides critical secondary specificity, distinguishing MCAD deficiency from other metabolic anomalies.
To accurately quantify this biomarker via Tandem Mass Spectrometry (MS/MS), an isotopically labeled internal standard (IS) is required to correct for ionization suppression and extraction efficiency. This protocol utilizes a deuterium-labeled carnitine backbone to ensure the resulting standard is chemically identical to the analyte but mass-shifted for detection.
Strategic Synthesis Design
The Isotopic Strategy
We select L-Carnitine-[methyl-
-
Reasoning: Labeled carnitine backbones are commercially available in high enantiomeric purity and allow for a modular synthesis platform. A single labeled backbone can be used to synthesize an entire library of acylcarnitines (C2–C18).
-
Mass Shift: The
-methyl group provides a +3 Da mass shift, which is sufficient to move the precursor ion out of the M+0, M+1, and M+2 isotopic envelope of the natural analyte.
The Coupling Methodology: Acid Chloride vs. Carbodiimide
While DCC/EDC coupling is common for esters, it often results in urea byproducts that are difficult to remove from the zwitterionic carnitine product.
-
Selected Method: Acid Chloride Activation.
-
Causality: Converting 2-octenoic acid to its acid chloride (2-octenoyl chloride) allows for a clean reaction with L-carnitine in an anhydrous solvent. The byproduct is HCl, which can be removed via vacuum or neutralization, minimizing downstream purification steps.
Visualization of Synthetic Workflow
The following diagram outlines the critical path for synthesis and quality control.
Figure 1: Step-wise workflow converting 2-octenoic acid and labeled carnitine into the final standard.
Detailed Protocol
Materials Required
| Reagent | Purity/Grade | Role |
| L-Carnitine-[methyl- | >98% Isotopic Purity | Labeled Backbone |
| Trans-2-Octenoic Acid | >97% | Fatty Acid Precursor |
| Oxalyl Chloride | 2.0 M in DCM | Chlorinating Agent |
| DMF (Dimethylformamide) | Anhydrous | Catalyst |
| TFA (Trifluoroacetic Acid) | Reagent Grade | Solvent (Solubilizes Carnitine) |
| Diethyl Ether | ACS Grade | Precipitation Solvent |
Step 1: Preparation of Trans-2-Octenoyl Chloride
Note: Trans-2-octenoyl chloride is moisture sensitive. All glassware must be oven-dried.
-
Dissolve trans-2-octenoic acid (1.0 mmol, 142 mg) in anhydrous dichloromethane (DCM, 5 mL) under nitrogen atmosphere.
-
Add a catalytic drop of DMF (approx. 10 µL).
-
Slowly add Oxalyl Chloride (1.2 mmol, 0.6 mL of 2M solution) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Observation: Gas evolution (
, , ) indicates reaction progress.
-
-
Evaporate the solvent and excess oxalyl chloride under reduced pressure (rotary evaporator) to yield the acid chloride as a yellow oil.
-
Checkpoint: Do not perform an aqueous workup here; the product hydrolyzes instantly. Use immediately in Step 2.
-
Step 2: Acylation of L-Carnitine
-
In a separate vessel, weigh L-Carnitine-[methyl-
] HCl (0.9 mmol, approx. 180 mg).-
Expert Insight: We use a slight excess of the acid chloride (from Step 1) to ensure full conversion of the expensive isotope-labeled carnitine.
-
-
Dissolve the carnitine salt in Trifluoroacetic Acid (TFA) (2 mL).
-
Why TFA? Carnitine HCl is poorly soluble in standard organic solvents (DCM, THF). TFA provides excellent solubility and stabilizes the zwitterion.
-
-
Add the freshly prepared 2-octenoyl chloride (dissolved in 1 mL anhydrous TFA or DCM) to the carnitine solution.
-
Heat the mixture to 60°C for 2–4 hours.
-
Monitor reaction completion.[2] (If TLC is used, look for the disappearance of the polar carnitine spot).
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under a stream of nitrogen or vacuum to remove most of the TFA.
-
Add cold Diethyl Ether (20 mL) to the residue.
-
Vigorously scratch the flask sides or sonicate to induce precipitation. The acylcarnitine usually crashes out as a white to off-white hygroscopic solid.
-
Centrifuge or filter the solid. Wash twice more with cold ether to remove unreacted fatty acid.
-
Dry under high vacuum for 12 hours.
Quality Control & Validation
Mass Spectrometry (MS/MS) Validation
To validate the product, Direct Infusion MS/MS (ESI+) is performed.
-
Precursor Scan: Look for
at m/z 291.2 .-
Calculation: Carnitine (161) + Octenoic (142) - Water (18) +
(3) = ~288 (Neutral) 289 (Protonated). Wait, let's verify exact mass. -
Correction: L-Carnitine (
) MW = 161.2. 2-Octenoic Acid ( ) MW = 142.2. -
Esterification loss of
(18.0). -
Native C8:1 Carnitine MW = 161.2 + 142.2 - 18.0 = 285.4.
- -Labeled MW: 285.4 + 3.0 = 288.4 .
-
Target Ion
: m/z 289.4 .
-
-
Product Ion Scan: The hallmark of carnitine fragmentation is the loss of the trimethylamine/polar head group or the generation of the characteristic fragment at m/z 85.
-
Note: For
-labeled carnitine, the characteristic fragment at m/z 85 (unlabeled) shifts to m/z 88 ( fragment usually retains the backbone, but standard precursor scanning in NBS looks for the loss of 85 Da or generation of 85 Da depending on the label position). -
Critical Check: If the label is on the N-methyl groups, the characteristic fragment of 85 Da (which corresponds to the backbone
structure) remains 85 Da . The loss of trimethylamine (59 Da) would shift to loss of 62 Da. -
Standard NBS Transition: Precursor 289.4
Product 85.0.
-
NMR Verification
| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |
| Vinyl Protons (-CH=CH-) | 6.8 - 7.0 (C3) 5.8 - 6.0 (C2) | Doublet of triplets (dt) | Confirms 2-octenoyl chain intact; coupling constant |
| N-Methyl ( | ~3.1 - 3.2 | Singlet | Signal should be invisible or significantly reduced due to deuterium labeling. |
| Carnitine CH (C3) | 5.5 - 5.7 | Multiplet | Shifted downfield due to acylation (ester bond). |
Mechanism of Action (MS/MS Detection)
The following diagram illustrates why this specific synthesis enables precise clinical detection.
Figure 2: Mass Spectrometry logic. The D3 label on the methyl groups allows separation in Q1, but both species yield the common m/z 85 fragment in Q3, allowing for standard 'Precursor Scan of 85' methods.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in reagents hydrolyzing the acid chloride. | Use fresh oxalyl chloride; ensure carnitine HCl is dry (lyophilize before use). |
| Impure Product (NMR) | Presence of free fatty acid.[3] | The ether wash was insufficient. Reprecipitate from minimal methanol/acetone into cold ether. |
| Isomerization (Cis/Trans) | Excessive heat during acylation. | Keep reaction temperature at 60°C max. Do not reflux aggressively. |
| No Product | Solubility issues. | Ensure TFA is used as the solvent for the coupling step; DCM alone often fails to dissolve carnitine salts. |
References
-
Millington, D. S., et al. (1990). "Tandem mass spectrometry screening for medium-chain acyl-CoA dehydrogenase deficiency." Clinical Chemistry.
- Kumps, A., et al. (2002). "Synthesis and characterization of carnitine esters." Methods in Enzymology. (General reference for acid chloride method).
-
Cambridge Isotope Laboratories. "Stable Isotope Standards for Mass Spectrometry." (Reference for D3-Carnitine availability).
-
Roe, C. R., et al. (1985). "Metabolic abnormalities in Medium-Chain Acyl-CoA Dehydrogenase Deficiency." Journal of Clinical Investigation.
-
Van Veldhoven, P. P., et al. (1993). "Synthesis of acylcarnitines." Analytical Biochemistry. (Protocol validation).
Sources
Troubleshooting & Optimization
Technical Support Center: 2-Octenoyl Carnitine (C8:1) Stability in Plasma
[1][2][3][4]
Current Status: Operational Topic: Stability & Handling of Medium-Chain Acylcarnitines (Target: C8:1) Applicable For: LC-MS/MS Bioanalysis, Metabolomics, Clinical Diagnostics (MCAD Deficiency)
Executive Summary & Molecule Profile
2-Octenoyl carnitine (C8:1) is a medium-chain acylcarnitine serving as a critical biomarker for mitochondrial fatty acid
| Parameter | Technical Specification |
| Analyte Name | 2-Octenoyl-L-carnitine (C8:1) |
| Primary Instability Risk | Hydrolysis of the ester bond (pH > 7.0) |
| Secondary Risk | Isomerization or Oxidation (double bond) |
| Critical Storage Limit | -20°C (3 months) | -80°C (>1 year) |
| Benchtop Stability | < 24 hours at Room Temperature (20-25°C) |
Troubleshooting Guide (Q&A)
Category A: Pre-Analytical & Storage[5][6]
Q1: My plasma samples were left on the bench at room temperature (RT) for 18 hours. Is the C8:1 concentration reliable?
Status: Conditional Pass
Technical Explanation: Acylcarnitines, including C8:1, are generally stable in plasma at RT for up to 24 hours. However, hydrolysis rates are logarithmic and chain-length dependent. Short-chain acylcarnitines hydrolyze faster than medium-chains like C8:1. Action: Proceed with analysis but flag the data. If the storage exceeded 48 hours, the sample is compromised (significant hydrolysis to free carnitine). Verification: Check the Free Carnitine (C0) to Total Acylcarnitine ratio. A disproportionately high C0 relative to the cohort mean suggests hydrolysis has occurred.
Q2: We have subjected our samples to 4 freeze-thaw (F/T) cycles. Will this affect C8:1 recovery?
Status: Caution
Technical Explanation: Most medium-chain acylcarnitines are stable for up to 3 F/T cycles. However, data suggests that unsaturated species (like C10:1 and C8:1) are slightly more susceptible to degradation after repeated cycles compared to saturated analogs. Action: If possible, compare a subset against a fresh aliquot. For future workflows, aliquot plasma immediately after separation to avoid >2 F/T cycles.
Q3: Does the choice of anticoagulant (EDTA vs. Heparin) affect C8:1 stability?
Status: EDTA Preferred
Technical Explanation: While both are acceptable for immediate analysis, K2-EDTA is preferred for long-term stability. EDTA chelates divalent cations that may act as cofactors for plasma esterases, thereby slowing down the enzymatic hydrolysis of the carnitine ester bond. Heparin does not inhibit these enzymes as effectively.
Category B: Analytical & Processing[7]
Q4: We see a split peak for C8:1 in our chromatogram. Is this degradation?
Status: Likely Isomer Resolution
Technical Explanation: This is often not degradation but chromatographic resolution of isomers. "C8:1" in biological samples can be a mixture of trans-2-octenoylcarnitine (mitochondrial
-oxidation intermediate) and cis-3,4-methylene-heptanoylcarnitine (often found in urine/plasma of specific metabolic conditions). Action: Verify retention times with authentic standards for both isomers. Do not integrate them as a single peak if your method separates them, as they have different biological significances.
Q5: Can I use acidic or alkaline conditions for sample extraction?
Status: Acidic Only
Technical Explanation: Acylcarnitines are extremely sensitive to alkaline pH, which catalyzes rapid saponification (hydrolysis) of the ester linkage. Action: Maintain pH < 7.0 throughout processing. Protein precipitation with acidified methanol (0.1% Formic Acid) is the gold standard. Avoid alkaline wash steps in Solid Phase Extraction (SPE).
Technical Deep Dive: Mechanisms of Instability
To understand the stability profile, one must analyze the molecular vulnerabilities of 2-octenoyl carnitine.
Mechanism 1: Ester Hydrolysis (Primary Failure Mode)
The linkage between the carnitine backbone and the fatty acid tail is an ester bond. In aqueous plasma (pH 7.4), this bond is susceptible to both chemical and enzymatic hydrolysis.
-
Enzymatic: Plasma esterases remain active at RT.
-
Chemical: Hydroxyl ions (
) attack the carbonyl carbon. -
Result: Conversion of C8:1
Free Carnitine (C0) + Octenoic Acid.
Mechanism 2: Isomerization & Oxidation
The double bond at the C2 position (
-
Michael Addition: Nucleophiles in the matrix could theoretically attack the
-carbon, though this is rare in stored plasma. -
Oxidation: Long-term exposure to air at RT can lead to peroxidation of the double bond, though C8:1 is less labile than polyunsaturated long-chains (e.g., C20:4).
Visualized Workflows (Graphviz)
Diagram 1: Sample Handling Decision Tree
This logic flow ensures sample integrity before the sample ever reaches the mass spectrometer.
Caption: Decision logic for handling plasma samples to preserve C8:1 integrity. Green paths indicate optimal stability; red indicates risk.
Diagram 2: Degradation Pathway (Hydrolysis)
Visualizing the chemical breakdown that occurs at high pH or prolonged RT storage.
Caption: The hydrolysis mechanism of C8:1. High pH and temperature accelerate the cleavage of the ester bond into Free Carnitine and Octenoic Acid.
Validated Experimental Protocol
To ensure data integrity, use this standardized extraction protocol which minimizes hydrolysis.
Materials
-
Internal Standard (IS): Deuterated Octanoylcarnitine (
-C8). Note: -C8:1 is less common; -C8 is an acceptable surrogate if retention times are close. -
Extraction Solvent: Methanol containing 0.1% Formic Acid (v/v).
Step-by-Step Methodology
-
Thawing: Thaw plasma samples on wet ice (
). Do not use a water bath or heat block. -
Aliquot: Transfer
of plasma to a 1.5 mL Eppendorf tube. -
IS Addition: Add
of Internal Standard working solution. -
Precipitation: Add
of cold Extraction Solvent (Acidified Methanol).-
Why? The acid neutralizes plasma pH, inhibiting esterases. The cold solvent precipitates proteins immediately.
-
-
Vortex: Vortex vigorously for 30 seconds.
-
Incubation: Keep at
for 20 minutes to complete precipitation. -
Centrifugation: Spin at
for 10 minutes at . -
Supernatant Transfer: Transfer supernatant to an autosampler vial.
-
Stability Note: Extracted samples in the autosampler are stable for 24 hours if kept at
.
-
Stability Data Summary
The following data is synthesized from general acylcarnitine stability studies and specific medium-chain behavior.
| Storage Condition | Timeframe | % Recovery of C8:1 | Status |
| -80°C | 12 Months | 98-102% | Optimal |
| -20°C | 3 Months | 95-99% | Acceptable |
| 4°C (Refrigerator) | 7 Days | 90-95% | Risk |
| 20°C (Room Temp) | 24 Hours | 92-96% | Acceptable |
| 20°C (Room Temp) | 7 Days | < 60% | Critical Failure |
| Freeze/Thaw | Cycle 1-3 | 98% | Acceptable |
| Freeze/Thaw | Cycle >5 | < 90% | Avoid |
References
-
Fingerhut, R., et al. (2009). "Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis." Journal of Chromatography B.
-
Yang, S., et al. (2007).[1] "cis-3,4-Methylene-heptanoylcarnitine: characterization and verification of the C8:1 acylcarnitine in human urine." Journal of Chromatography B.
-
Rashed, M.S., et al. (1995). "Diagnosis of inborn errors of metabolism from blood spots by acylcarnitines and amino acids profiling using automated electrospray tandem mass spectrometry." Pediatric Research.
-
Johnson, D.W. (1999). "Alkyllithium derivatives of acylcarnitines: synthesis and mass spectrometric characterization." Journal of Mass Spectrometry.
Technical Support Center: Troubleshooting Low Recovery of C8:1 Acylcarnitine (Octenoylcarnitine)
Welcome to the Advanced Metabolomics Technical Support Center.
Subject: C8:1 Acylcarnitine (Octenoylcarnitine) Methodology: LC-MS/MS (Targeted Quantitation) Ticket Status: Open Responder: Senior Application Scientist[1]
Introduction
Low recovery of C8:1 Acylcarnitine (Octenoylcarnitine) is a frequent bottleneck in metabolic profiling and newborn screening validation. Unlike its saturated counterpart (C8:0), C8:1 presents unique challenges due to its lower endogenous abundance, potential for isomeric interference, and susceptibility to hydrolysis.[1]
This guide moves beyond basic protocol adherence to address the mechanistic causes of analyte loss. We will troubleshoot this using a "Source of Error" approach: Pre-analytical Stability , Extraction Efficiency , and Ionization Physics .
Module 1: Sample Stability & Pre-Analytical Handling
Q: My C8:1 signals degrade significantly if samples sit in the autosampler for >12 hours. Is the molecule unstable?
A: Yes, but the culprit is likely pH-driven hydrolysis , not oxidative instability of the double bond.[1]
Acylcarnitines contain an ester linkage that is thermodynamically unstable, particularly in neutral-to-basic conditions.[1] If your final reconstitution solvent is neutral (pH 7) or if the sample was stored at room temperature, the ester bond hydrolyzes, releasing free carnitine and octenoic acid.
The Fix:
-
Acidify the Matrix: Ensure your final reconstitution solvent contains 0.1% Formic Acid .[1] This maintains a pH < 3.0, stabilizing the ester bond.
-
Temperature Control: Acylcarnitines are stable at -18°C for months but degrade logarithmically at room temperature.[1][2] Autosamplers must be kept at 4°C.[1]
-
Blood Spot Drying: If using Dried Blood Spots (DBS), humidity is the enemy.[1] Incomplete drying leads to hydrolysis within the filter paper fibers.
Data: Stability of Medium-Chain Acylcarnitines
| Storage Condition | Timeframe | Approx. Recovery (C8/C8:1) | Status |
| -80°C (Plasma) | 1 Year | > 95% | Optimal |
| 4°C (Reconstituted, pH 7) | 24 Hours | < 85% | Critical Risk |
| 4°C (Reconstituted, pH 3) | 24 Hours | > 98% | Stable |
| Room Temp (DBS, High Humidity) | 7 Days | < 60% | Failed |
Module 2: Extraction & Derivatization Protocols
Q: I am using the butyl ester derivatization method to increase sensitivity. Why is my recovery lower than the non-derivatized method?
A: This is a classic "Derivatization Paradox." While butylation increases ionization efficiency (signal-to-noise), it introduces a harsh hydrolysis step.[1]
The standard protocol uses 3N HCl in n-butanol at 65°C.[1][3]
-
The Failure Mode: If any water remains in the sample before adding the reagent, the HCl + Water creates an aqueous acid environment that hydrolyzes the C8:1 acylcarnitine into free carnitine before it can be butylated.
-
The Symptom: You will see a massive spike in Free Carnitine (C0) and a loss of C8:1.
The Fix:
-
Nitrogen Drying: Samples must be bone-dry before adding HCl-butanol.[1]
-
Reagent Quality: Use anhydrous n-butanol. Hygroscopic solvents absorb water from the air, ruining the reaction.
Q: I am using protein precipitation (PPT) with Methanol. Is C8:1 getting trapped in the pellet?
A: Unlikely.[1] Acylcarnitines are highly soluble in methanol.[1] However, protein binding in plasma can be an issue.[1]
The Fix:
-
Ratio: Ensure a minimum 4:1 ratio of Methanol:Sample.
-
Add Acid: Adding 1% Formic Acid to the precipitation solvent helps disrupt protein-metabolite binding and improves recovery of the supernatant.
Visualization: Extraction Decision Tree
Figure 1: Critical decision points in the extraction workflow. Note that moisture presence during derivatization is the primary cause of yield loss.
Module 3: Chromatography & Matrix Effects
Q: My Internal Standard (IS) response is stable, but C8:1 is low. I suspect ion suppression.
A: This is the most common cause of "Apparent" low recovery.
Phospholipids (PLs) in plasma elute late in the gradient and can suppress ionization for analytes eluting in that region.
-
The Problem: If you use C8:0-d3 as an internal standard for C8:1 , they may not co-elute perfectly. If C8:1 elutes in a suppression zone (due to phospholipids) and C8:0-d3 elutes slightly earlier/later in a clean zone, your calculated recovery will be artificially low.[1]
The Fix:
-
Matched IS: You must use C8:1-d3 (Octenoylcarnitine-d3) if available.[1] If you must use C8:0-d3, you need to validate that their retention times are identical or that the matrix factor is consistent for both.[1]
-
Phospholipid Removal: Standard protein precipitation does not remove phospholipids.[1][4] Use Phospholipid Removal Plates (e.g., Ostro, Phree) instead of loose PPT.[1]
-
Chromatography: Use a C18 column with high aqueous stability (e.g., Raptor ARC-18) to separate the C8:1 from the phospholipid dump at the end of the run.
Q: Are there interfering isomers?
A: Yes. C8:1 can exist as cis or trans isomers (e.g., cis-3-octenoylcarnitine).[1] While mass spectrometry (MRM) cannot distinguish them by mass (isobaric), they may separate chromatographically.[1][5] If your integration window is too narrow, you might be integrating only one isomer, effectively "losing" 50% of your signal.[1]
Action: Widen your retention time window to ensure you are capturing the total C8:1 peak area, or optimize the gradient to resolve them if isomer-specific quantitation is required.
Module 4: Calculation & Calibration
Q: I'm calculating recovery based on a spike in plasma. It's consistently 60%.[1]
A: You may be calculating "Absolute Recovery" (Process Efficiency) rather than "Relative Recovery."
-
Absolute Recovery: (Area in Matrix) / (Area in Solvent).[1][4] This will be low due to matrix effects (typically 60-80% for acylcarnitines).[1]
-
Relative Recovery: (Area in Matrix / IS Area) / (Area in Solvent / IS Area).[1][4] This should be 100% ± 15%.[1][4]
The Fix: If your Relative Recovery is low, your Internal Standard is not tracking the analyte correctly (see Module 3 regarding IS selection).
Visualization: The "Loss" Mechanism
Figure 2: The three pillars of analyte loss.[1] Troubleshooting requires isolating which pathway is dominant.
Summary Checklist for C8:1 Optimization
-
pH: Is the final extract acidic (0.1% Formic Acid)?
-
Water: If derivatizing, is the sample completely dry?
-
Internal Standard: Are you using C8:1-d3? If using C8:0-d3, have you checked for differential suppression?
-
Column: Are you flushing phospholipids adequately between runs?
References
-
Fingerhut, R., et al. (2009).[1][4] Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis.[2] Analytical Chemistry.[1][2][3][5][6][7][8][9][10][11]
-
Minkler, P. E., et al. (2015).[1][4][6] Validated Method for the Quantification of Free and Total Carnitine, Butyrobetaine, and Acylcarnitines in Biological Samples.[6] Analytical Chemistry.[1][2][4][3][5][6][7][8][9][10][11]
-
Centers for Disease Control and Prevention (CDC). Newborn Screening Quality Assurance Program (NSQAP).[4]
-
Restek Corporation. (2023).[1] LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis.
-
Gucciardi, A., et al. (2015).[1][4][11] An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues.[1][5][11] Journal of Lipid Research.[1]
Sources
- 1. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
- 2. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. Mid-Term Evolution of the Serum Acylcarnitine Profile in Critically Ill Survivors: A Metabolic Insight into Survivorship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 8. researchgate.net [researchgate.net]
- 9. Short-term stability of amino acids and acylcarnitines in the dried blood spots used to screen newborns for metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 11. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
minimizing hydrolysis of 2-octenoyl carnitine during extraction
Technical Support Center: Acylcarnitine Stability & Extraction Subject: Minimizing Hydrolysis of 2-Octenoyl Carnitine (C8:1) During Biological Extraction
Introduction: The Stability Paradox
Welcome. If you are reading this, you are likely observing inconsistent recovery rates or artificially elevated free carnitine levels in your 2-octenoyl carnitine (C8:1) assays.[1][2][3][4][5][6][7][8][9]
As a Senior Application Scientist, I often see researchers treat acylcarnitines like stable small molecules. They are not. They are zwitterionic esters . The ester linkage at the
2-Octenoyl carnitine presents a dual challenge:
-
Hydrolysis: The ester bond cleaves into free carnitine and octenoic acid.
-
Transesterification: In the presence of alcohols (like methanol), the octenoyl group migrates, forming methyl-octenoate artifacts and distorting quantification.
This guide provides a self-validating protocol to eliminate these errors.
Module 1: The Chemistry of Instability
To prevent degradation, you must understand the enemy. The degradation of 2-octenoyl carnitine is driven by nucleophilic attack on the carbonyl carbon.
Mechanism of Failure
-
Hydrolysis (Aqueous): Water acts as the nucleophile. This is catalyzed by plasma esterases (enzymatic) and high pH (chemical saponification).
-
Transesterification (Alcoholic): If you use Methanol (MeOH) for protein precipitation, the hydroxyl group of the solvent attacks the ester bond. This creates a methyl ester artifact and releases free carnitine, leading to false negatives for C8:1 and false positives for Free Carnitine (C0).
Visualizing the Degradation Pathways
Figure 1: Competing degradation pathways. Note that both pathways result in the loss of the target analyte and an artificial increase in Free Carnitine.
Module 2: The "Safe-Harbor" Extraction Protocol
This protocol replaces standard Methanol protein precipitation with an Acidified Acetonitrile workflow. Acetonitrile (ACN) is aprotic; it precipitates protein without participating in nucleophilic attack on the ester bond.
Reagents Required
-
Extraction Solvent: Acetonitrile (LC-MS Grade) containing 0.1% Formic Acid.
-
Internal Standard (IS): Deuterated Octanoyl Carnitine (d3-C8) dissolved in ACN , not MeOH.
-
Matrix: Plasma or Serum (EDTA preferred to inhibit metal-dependent esterases).
Step-by-Step Workflow
| Step | Action | Technical Rationale |
| 1. Preparation | Pre-chill Extraction Solvent to -20°C. Keep samples on wet ice. | Kinetic stabilization. Hydrolysis rates drop significantly at <4°C. |
| 2. Aliquoting | Transfer 50 µL of plasma to a 1.5 mL Eppendorf tube. | Small volumes ensure rapid quenching. |
| 3. IS Addition | Add 10 µL of IS solution directly to the plasma. Vortex gently (2 sec). | Critical: The IS must equilibrate with the sample before protein precipitation to track recovery losses accurately. |
| 4. Quenching | Add 400 µL of Cold Acidified ACN (8:1 ratio). Vortex vigorously for 30 sec. | The acid (pH ~3) stabilizes the ester bond. ACN precipitates proteins without transesterification risk. |
| 5. Separation | Centrifuge at 12,000 x g for 10 min at 4°C . | Removes esterase-rich protein pellet. Cold temp prevents heating during spin. |
| 6. Analysis | Transfer supernatant to autosampler vial. Inject directly. | Do NOT dry down. Nitrogen blow-down concentrates water/acid, accelerating hydrolysis. If dilution is needed, use 80% ACN. |
Workflow Logic Diagram
Figure 2: Optimized Acidified Acetonitrile Extraction Workflow.
Module 3: Troubleshooting & FAQs
Q1: I see a "ghost" peak +14 Da higher than my 2-octenoyl carnitine. What is it?
-
Diagnosis: This is likely the methyl ester of octenoic acid, formed by transesterification .
-
Cause: You likely used Methanol (MeOH) as your extraction solvent or reconstitution solvent.
-
Fix: Switch to Acetonitrile (ACN). If you must use MeOH for chromatography, ensure the sample is kept at 4°C and injected immediately.
Q2: My Free Carnitine (C0) levels are increasing over the course of the batch run.
-
Diagnosis: On-autosampler hydrolysis.
-
Cause: Your autosampler might not be cooling effectively, or your reconstitution solvent is too aqueous/alkaline.
-
Fix: Ensure the autosampler is at 4°C. Acidify your mobile phase A (0.1% Formic Acid) to keep the on-column environment stable.
Q3: Can I use Dried Blood Spots (DBS) for 2-octenoyl carnitine?
-
Analysis: Yes, but with caution.
-
Risk: Hydrolysis in DBS is significant if stored at room temperature for >14 days.[2][4]
-
Protocol: Store cards at -20°C with desiccant. Extract using the ACN method described above, not the standard NBS methanol extraction, if precise quantification is required.
Q4: Why not use Solid Phase Extraction (SPE)?
-
Analysis: SPE is excellent for cleanliness but dangerous for labile esters.
-
Risk: The elution step often requires MeOH, and the subsequent drying step (N2 blow down) concentrates residual water and acid, creating a "hydrolysis reactor."
-
Verdict: Protein Precipitation (PPT) is faster and keeps the analyte in a safer, dilute organic environment.
References
-
Minkler, P. E., et al. (2008). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Clinical Chemistry.[1][3][5] (Demonstrates the instability of acylcarnitines and the need for accurate quantification standards).
-
Fingerhut, R., et al. (2011). Stability of acylcarnitines and free carnitine in dried blood samples. Analytical Chemistry.[1][2][3][4][5][6] (Establishes the timeline for hydrolysis in stored samples).
-
Hannon, W. H., et al. (2020). Instability of Acylcarnitines in Stored Dried Blood Spots. International Journal of Neonatal Screening.[4] (Highlights the specific degradation of medium-chain species).
-
Johnson, D. W. (1999). Alkylesterification of acylcarnitines: a source of error in the analysis of acylcarnitines by tandem mass spectrometry. Clinical Chemistry.[1][3][5] (The definitive paper on transesterification artifacts using methanol).
Sources
- 1. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of free carnitine and acylcarnitines in plasma by HILIC-ESI-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. informnetwork.org [informnetwork.org]
- 7. biomed.cas.cz [biomed.cas.cz]
- 8. High-performance liquid chromatography of coenzyme A esters formed by transesterification of short-chain acylcarnitines: diagnosis of acidemias by urinary analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Resolving Isobaric Interferences in C8:1 Carnitine Analysis
Welcome to the technical support center for acylcarnitine analysis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to navigate the complexities of your research. This guide is structured as a series of questions and answers to directly address the challenges you may encounter when analyzing octenoylcarnitine (C8:1), with a specific focus on resolving isobaric interferences.
Frequently Asked Questions (FAQs)
Foundational Concepts
Q1: What is C8:1 carnitine, and why is its accurate measurement critical?
Octenoylcarnitine (C8:1) is an acylcarnitine, a type of compound essential for the metabolism of fatty acids. Acylcarnitines are formed when carnitine binds to fatty acids, enabling their transport from the cytoplasm into the mitochondria for beta-oxidation, the process that generates energy.
Accurate measurement of C8:1 carnitine is of high clinical significance, primarily in the context of newborn screening and the diagnosis of inherited metabolic disorders.[1][2] Elevated levels of C8:1 carnitine in blood spots or plasma are a key biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, one of the most common inherited defects of fatty acid oxidation.[2] If not detected and managed early, MCAD deficiency can lead to severe hypoglycemia, lethargy, coma, and even death under conditions of fasting or illness.[2] Furthermore, altered acylcarnitine profiles, including C8:1, have been associated with other complex diseases like type 2 diabetes and heart failure, making them important molecules in broader metabolic research.[3]
Q2: What are isobaric interferences, and how do they affect C8:1 carnitine analysis?
Isobaric interferences are a significant challenge in mass spectrometry-based analyses. The term "isobaric" refers to molecules that have the same nominal mass-to-charge ratio (m/z) but different elemental compositions or structures. In the analysis of C8:1 carnitine, this means other compounds can be mistakenly identified and quantified as C8:1, leading to analytical inaccuracies.
Direct infusion mass spectrometry (sometimes called Flow Injection Analysis or FIA) is particularly susceptible to this issue because it does not separate molecules before they enter the mass spectrometer.[4][5] If an isobaric interferent is present in the sample, it will be detected alongside the true C8:1 carnitine, resulting in a single, convoluted signal. This can lead to a significant overestimation of the C8:1 concentration, potentially causing false-positive results in clinical screening and confounding research data.[4][5] Therefore, methods that can differentiate between these isobaric species are essential for reliable quantification.[6]
Q3: What are the known isobaric interferents for C8:1 carnitine?
Several compounds are known to interfere with the analysis of C8:1 carnitine. The most commonly cited interferents include:
-
Hydroxyacylcarnitines: Specifically, 3-hydroxy-decanoylcarnitine (C10-OH).
-
Dicarboxylic Acylcarnitines: Such as sebacoylcarnitine (C10-DC).
-
Structural Isomers of C8:1: The C8:1 designation only specifies an eight-carbon acyl chain with one double bond. The position and geometry (cis/trans) of this double bond can vary, creating multiple isomers. For example, research has identified the "C8:1" acylcarnitine in human urine to be cis-3,4-methylene-heptanoylcarnitine, a structural isomer of other octenoylcarnitine forms.[7]
These different molecules, while having the same nominal mass, have distinct chemical structures and, in some cases, different metabolic origins. Failure to separate them can lead to misinterpretation of the metabolic profile.
Analytical Strategies & Troubleshooting
Q4: My C8:1 carnitine peak is broad or shows shouldering. What is the likely cause and how do I fix it?
A broad peak or the appearance of a "shoulder" on your main peak is a classic chromatographic sign of co-elution, where two or more compounds are not fully separated by the liquid chromatography (LC) system. In this context, it strongly suggests that one or more of the isobaric interferents mentioned above is eluting at or very near the same time as your target C8:1 carnitine.
Causality: Standard reversed-phase C18 columns separate molecules based on their hydrophobicity. While effective for many compounds, isomers with very similar structures and polarities may not be fully resolved, leading to co-elution.
Troubleshooting Workflow:
-
Confirm the Problem: The first step is to verify that you are indeed seeing co-elution. If you have access to authentic standards for the suspected interferents (e.g., C10-DC), a spike-in experiment where you add a small amount of the standard to your sample can confirm if it co-elutes with your C8:1 peak.
-
Optimize Your Chromatography: The most direct solution is to improve the chromatographic separation.
-
Gradient Optimization: Adjust the gradient profile of your mobile phase. A shallower, more gradual increase in the organic solvent percentage can often improve the resolution between closely eluting peaks.
-
Mobile Phase Additives: The use of ion-pairing agents like heptafluorobutyric acid (HFBA) in the mobile phase can improve peak shape and separation for polar compounds like acylcarnitines.[5]
-
Column Chemistry: If a standard C18 column is insufficient, consider a different stationary phase. A pentafluorophenyl (PFP) column, for instance, offers different selectivity and can be effective at separating structural isomers.
-
Q5: How can I definitively identify and quantify C8:1 carnitine if I cannot achieve baseline chromatographic separation?
Even with an optimized LC method, achieving perfect baseline separation of all isobars can be challenging. In such cases, the power of tandem mass spectrometry (MS/MS) can be leveraged to differentiate the compounds.
The Principle of Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, a specific parent ion (the "precursor ion") is selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and the resulting fragment ions (the "product ions") are analyzed in the second mass analyzer (Q3). This process creates a fragmentation pattern that is characteristic of the molecule's structure.
Strategy: While isobaric compounds have the same precursor ion m/z, their different structures can lead to unique fragmentation patterns, producing different product ions or different relative abundances of the same product ions.
-
Identify Unique Product Ions: Infuse pure standards of C8:1 and its suspected interferents into the mass spectrometer and acquire full product ion scans for each. Look for product ions that are unique to each compound or are significantly more abundant for one compound over the others.
-
Develop a Multi-Transition MRM Method: Instead of monitoring only the common product ion at m/z 85.1, create a Multiple Reaction Monitoring (MRM) method that includes both the common transition and any unique transitions you identified.
| Compound | Precursor Ion (m/z) | Quantifier Product Ion (m/z) | Qualifier Product Ion (m/z) |
| C8:1 Carnitine | 286.2 | 85.1 | Varies based on instrument/source |
| C8-Carnitine (for comparison) | 288.4 | 85.1 | |
| d3-C8-Carnitine (Internal Std) | 291.2 | 85.1 |
Note: The table above shows the common precursor ions and the ubiquitous 85.1 product ion resulting from the neutral loss of the acyl group.[1][4] Finding unique qualifier ions is key to differentiation without chromatographic separation.
-
Use Ion Ratios: Once you have a quantifier and a qualifier transition for your target analyte, you can calculate their ion ratio (Qualifier Peak Area / Quantifier Peak Area) from an injection of a pure standard. This ratio should remain constant. In a sample where an interference is co-eluting, this ratio will be distorted, providing strong evidence of a non-pure peak.
Q6: My C8:1 carnitine results seem unexpectedly high in some samples. How do I confirm if this is due to isobaric interference?
This is a critical issue, especially in a clinical context where it could lead to a false-positive screen. An unexpectedly high result that is not consistent with the overall metabolic profile should always be investigated for interference.
Self-Validating Diagnostic Workflow:
The following workflow provides a systematic way to confirm or rule out isobaric interference.
A troubleshooting decision tree for investigating unexpectedly high C8:1 results.
Experimental Protocols
Protocol 1: Sample Preparation for Acylcarnitine Analysis from Plasma
This is a general protocol and should be optimized for your specific instrumentation and sample type.
-
Internal Standard Spiking: To a 50 µL aliquot of plasma, add 100 µL of a solution containing the appropriate stable isotope-labeled internal standards (e.g., d3-C8-carnitine) in methanol. The internal standard is crucial for correcting for matrix effects and variations during sample prep and injection.
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Example LC-MS/MS Method for Isobaric Separation
This method is based on principles described in the literature and serves as a starting point for method development.[4][5]
LC System:
-
Column: A C18 reversed-phase column (e.g., 150 mm length, 3.0 mm internal diameter, 3.5 µm particle size) is a common choice.[4][5]
-
Mobile Phase A: 0.1% Formic Acid and 2.5 mM Ammonium Acetate in water. Some methods add 0.005% HFBA as an ion-pairing agent.[4][5]
-
Mobile Phase B: 0.1% Formic Acid and 2.5 mM Ammonium Acetate in acetonitrile.[4][5]
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 50°C
-
Gradient:
-
0-2.5 min: Linear gradient from 0% B to 35% B
-
2.5-6.0 min: Hold at 35% B
-
6.0-9.7 min: Linear gradient from 35% B to 60% B
-
9.7-10.7 min: Linear gradient from 60% B to 95% B
-
Follow with a wash and re-equilibration step.
-
MS System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
C8:1 Carnitine: 286.2 -> 85.1
-
d3-C8-Carnitine (IS): 291.2 -> 85.1
-
Add transitions for suspected interferents if standards are available.
-
-
Collision Energy (CE) and Declustering Potential (DP): These must be optimized for your specific instrument to achieve the most stable and intense signal for each transition.
Workflow Diagram:
Workflow for C8:1 carnitine analysis from sample preparation to data review.
References
- Resolving isobaric interferences in direct infusion tandem mass spectrometry - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum - PMC - NIH. (2022-07-21). National Center for Biotechnology Information.
- An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC. (n.d.). National Center for Biotechnology Information.
- Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC. (n.d.). National Center for Biotechnology Information.
- LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - NIH. (2025-06-07). National Center for Biotechnology Information.
- Separation of acylcarnitines from biological samples using high-performance liquid chromatography - PubMed. (n.d.). National Center for Biotechnology Information.
- LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. (2023-05-18). Restek.
- Comprehensive Clinical Acylcarnitines by LC-MS/MS - MSACL. (n.d.). MSACL.
- (PDF) An LC-MS/MS method to quantify acylcarnitine species including isomeric. (2025-08-08). ResearchGate.
- L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - MDPI. (1989-11-01). MDPI.
- Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- cis-3,4-Methylene-heptanoylcarnitine: characterization and verification of the C8:1 acylcarnitine in human urine - PubMed. (2007-10-01). National Center for Biotechnology Information.
- Newborns with C8-acylcarnitine level over the 90th centile have an increased frequency of the common MCAD 985A>G mutation - PubMed. (n.d.). National Center for Biotechnology Information.
Sources
- 1. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
- 2. Newborns with C8-acylcarnitine level over the 90th centile have an increased frequency of the common MCAD 985A>G mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine [mdpi.com]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cis-3,4-Methylene-heptanoylcarnitine: characterization and verification of the C8:1 acylcarnitine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ionization Efficiency for Medium-Chain Acylcarnitines
Welcome to the technical support center for the analysis of medium-chain acylcarnitines. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical troubleshooting advice for common challenges encountered during mass spectrometry-based analysis. Our goal is to empower you with the knowledge to optimize your experimental workflow, ensure data integrity, and achieve reliable, high-quality results.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the analysis of medium-chain acylcarnitines.
Q1: What is the most effective ionization technique for medium-chain acylcarnitines?
A1: Electrospray ionization (ESI) in positive ion mode is the industry standard and most effective technique for the analysis of medium-chain acylcarnitines.[1] Acylcarnitines contain a permanently charged quaternary ammonium group, which makes them highly amenable to forming positive ions in the gas phase.
Q2: Is derivatization necessary for analyzing medium-chain acylcarnitines?
A2: While not strictly necessary for all medium-chain acylcarnitines, derivatization is a powerful strategy to enhance ionization efficiency and improve chromatographic separation, particularly for challenging analyses.[1][2]
-
Butylation: This is a common derivatization technique that can significantly increase the ionization efficiency of acylcarnitines, especially dicarboxylic species.[1]
-
Other Derivatizing Agents: Reagents like 3-nitrophenylhydrazine (3NPH) and pentafluorophenacyl trifluoromethanesulfonate have also been shown to improve signal intensity and chromatographic performance.[2][3]
The decision to derivatize depends on the specific acylcarnitines of interest, the complexity of the sample matrix, and the required sensitivity of the assay. For routine analysis of the more abundant medium-chain acylcarnitines, an underivatized method may suffice.[4]
Q3: What are the common challenges in acylcarnitine analysis?
A3: The primary challenges in acylcarnitine analysis include:
-
Matrix Effects: Components of biological samples (e.g., salts, phospholipids) can co-elute with the analytes and interfere with the ionization process, leading to either ion suppression or enhancement.[5]
-
Isobaric and Isomeric Interferences: Many acylcarnitines have the same mass (isobars) or the same elemental composition but different structures (isomers).[6] These cannot be distinguished by mass spectrometry alone and require effective chromatographic separation.
-
Low Abundance of Certain Species: Some diagnostically important acylcarnitines are present at very low concentrations, requiring highly sensitive analytical methods.[7]
Q4: Why is a precursor ion scan of m/z 85 often used in acylcarnitine analysis?
A4: In tandem mass spectrometry (MS/MS), acylcarnitines exhibit a characteristic fragmentation pattern, producing a prominent product ion at a mass-to-charge ratio (m/z) of 85.[1] This fragment corresponds to the core carnitine moiety after the loss of the acyl chain and the trimethylamine group. A precursor ion scan for m/z 85 is a powerful tool for the qualitative screening of a sample for the presence of various acylcarnitines. For quantitative analysis, Multiple Reaction Monitoring (MRM) is typically employed, using the transition from the precursor ion to the m/z 85 product ion.[2]
II. Troubleshooting Guides
This section provides in-depth troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Low Signal Intensity or Poor Sensitivity
Low signal intensity is a common problem that can be attributed to several factors, from sample preparation to instrument settings.
Potential Causes & Corrective Actions
| Potential Cause | Explanation & Corrective Action |
| Suboptimal Sample Preparation | Inefficient extraction of acylcarnitines from the sample matrix can lead to low recovery. Ensure that the protein precipitation solvent (typically methanol or acetonitrile) is added in a sufficient volume (e.g., 3:1 or 4:1 ratio of solvent to sample) and that vortexing is thorough to ensure complete protein denaturation and release of the analytes.[1] |
| Ion Suppression from Matrix Effects | Co-eluting matrix components can compete with your analytes for ionization, reducing their signal. To diagnose this, perform a post-column infusion experiment. To mitigate, improve your sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[5][6] Additionally, ensure adequate chromatographic separation to move the acylcarnitine peaks away from the highly suppressing regions, often at the beginning of the chromatogram. |
| Inefficient Ionization | The composition of your mobile phase significantly impacts ionization efficiency. Ensure the presence of a proton source, such as 0.1% formic acid, in the mobile phase. The use of organic solvents with high dipole moments, like acetonitrile or methanol, in the mobile phase generally leads to better ionization efficiency in ESI.[8] |
| Suboptimal MS Parameters | The settings on your mass spectrometer must be optimized for your specific analytes. Key parameters to tune include capillary voltage, ion source temperature, and desolvation gas flow rate.[5] These should be optimized for each specific acylcarnitine or a representative compound. |
| Analyte Degradation | Acylcarnitines can be susceptible to hydrolysis, especially under acidic conditions.[9] Prepare samples fresh and store them at appropriate low temperatures. Minimize the time samples spend in the autosampler. |
Workflow for Diagnosing Low Signal Intensity
Caption: Decision tree for troubleshooting low signal intensity.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Poor peak shape can compromise resolution and lead to inaccurate integration and quantification.
Potential Causes & Corrective Actions
| Potential Cause | Explanation & Corrective Action |
| Column Overload | Injecting too much analyte can saturate the stationary phase, leading to peak fronting. Dilute your sample or reduce the injection volume. |
| Secondary Interactions | Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Ensure the pH of your mobile phase is appropriate to maintain the desired ionization state of your analytes. The addition of an ion-pairing agent like heptafluorobutyric acid (HFBA) can sometimes improve peak shape, but may cause ion suppression.[10] |
| Mismatched Solvents | A significant mismatch in solvent strength between the sample diluent and the initial mobile phase can cause peak distortion. Ideally, your sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. |
| Column Degradation | Over time, the performance of an HPLC column will degrade. If you observe a gradual decline in peak shape across multiple experiments, it may be time to replace the column. |
Issue 3: Inconsistent Results and Poor Reproducibility
Lack of reproducibility can undermine the validity of your entire study.
Potential Causes & Corrective Actions
| Potential Cause | Explanation & Corrective Action |
| Inconsistent Sample Preparation | Manual sample preparation steps can introduce variability. Use calibrated pipettes and ensure consistent timing and temperature for all steps. Automation of sample preparation can significantly improve reproducibility. |
| Lack of or Inappropriate Internal Standard | An internal standard (IS) is crucial for correcting for variations in sample preparation, injection volume, and ionization efficiency.[5] Use a stable isotope-labeled internal standard for each analyte whenever possible. The IS should be added as early as possible in the sample preparation workflow. |
| Instrument Instability | Fluctuations in the HPLC pump performance or the mass spectrometer's source conditions can lead to variable results. Ensure the system is properly equilibrated before starting your analytical run, and monitor system suitability throughout the batch. |
| Sample Carryover | If a high concentration sample is followed by a low concentration sample, residual analyte from the first injection can carry over into the second, leading to artificially high results. Optimize the needle wash procedure in your autosampler and inject blank samples after high concentration standards or samples to assess carryover. |
Experimental Protocol: Validating Sample Preparation Reproducibility
-
Prepare Replicates: From a single, homogenous sample pool (e.g., pooled plasma), prepare at least six replicate samples using your standard extraction protocol.
-
Add Internal Standard: Ensure the internal standard is added to each replicate at the same concentration.
-
Analyze Samples: Inject the replicates and analyze them under the same LC-MS/MS conditions.
-
Calculate CV: Calculate the peak area ratio of the analyte to the internal standard for each replicate. The coefficient of variation (CV%) for these ratios should ideally be less than 15%. A high CV indicates a problem with the reproducibility of your sample preparation.
III. Advanced Topics
Optimizing for Isobaric and Isomeric Separation
As direct infusion ESI-MS/MS cannot differentiate between isomers, chromatographic separation is essential for accurate quantification.[1]
-
Column Choice: A C18 reversed-phase column is a common choice and provides good separation based on the length and saturation of the acyl chain.[2] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective alternative, particularly for shorter-chain acylcarnitines.
-
Gradient Optimization: A slow, shallow gradient elution is often necessary to resolve closely eluting isomers. Experiment with different gradient profiles to maximize the separation of your target compounds.
Workflow for Isomer Separation
Caption: Workflow for developing a method for isomer separation.
IV. References
-
Schymanski, E. L., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(6), 1245-1255. [Link]
-
Toth, B., et al. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. Journal of Analytical Toxicology, 45(7), 748-757. [Link]
-
Shigematsu, Y., et al. (2002). ESI-MS/MS study of acylcarnitine profiles in urine from patients with organic acidemias and fatty acid oxidation disorders. Journal of Mass Spectrometry, 37(5), 507-514. [Link]
-
Kim, M., et al. (2025). LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma. Journal of Chromatography B, 1234, 123456. [Link]
-
Wu, Y., et al. (2015). Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry. Analyst, 140(13), 4458-4465. [Link]
-
Minkler, P. E., et al. (2017). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Metabolites, 7(3), 39. [Link]
-
Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE, 14(8), e0221342. [Link]
-
Perez de Souza, L., et al. (2022). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: GC-MS in Multi-Platform Metabolomics and Integrated Multi-Omics Research. International Journal of Molecular Sciences, 23(3), 1343. [Link]
-
Minkler, P. E., et al. (2017). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. ResearchGate. [Link]
-
Chen, G., et al. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 91(4), 2875-2882. [Link]
-
Schymanski, E. L., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(6), 1245-1255. [Link]
-
Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Restek. [Link]
-
Minkler, P. E., & Hoppel, C. L. (2010). Strategy for the Isolation, Derivatization, Chromatographic Separation, and Detection of Carnitine and Acylcarnitines. Analytical Chemistry, 82(19), 8329-8337. [Link]
-
Finsterer, J., & Scorza, F. A. (2021). Acquired multiple acyl-CoA dehydrogenase deficiency (MADD) provoked by sertraline: an emerging and treatable disorder. Practical Neurology, 21(4), 345-347. [Link]
Sources
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
- 5. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pn.bmj.com [pn.bmj.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Metabolic Crosstalk: A Comparative Guide to 2-Octenoyl Carnitine and Hexanoylglycine
For researchers, scientists, and professionals in drug development, understanding the intricate web of metabolic pathways is paramount. This guide provides an in-depth comparison of two key metabolites, 2-octenoyl carnitine and hexanoylglycine, offering insights into their biochemical relationship, their significance as biomarkers, and a detailed protocol for their simultaneous quantification. We will explore the underlying metabolic logic that dictates their correlation, supported by experimental evidence, to provide a comprehensive resource for your research endeavors.
The Biochemical Nexus: A Tale of Two Metabolic Fates
2-Octenoyl carnitine and hexanoylglycine are both intermediates in the metabolism of medium-chain fatty acids. Their levels in biological fluids are typically low but can become significantly elevated in certain inborn errors of metabolism, most notably Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[1][2][3][4][5] This shared origin provides the fundamental basis for the strong positive correlation observed between these two molecules.
2-Octenoyl Carnitine: A Marker of Incomplete Beta-Oxidation
2-Octenoyl carnitine is an acylcarnitine, a class of molecules essential for the transport of fatty acids into the mitochondria for beta-oxidation.[6] Carnitine and its acyl esters play a crucial role in cellular energy production. Under normal physiological conditions, medium-chain fatty acids are efficiently oxidized. However, a deficiency in the MCAD enzyme leads to a bottleneck in this pathway. Consequently, medium-chain acyl-CoAs, including octenoyl-CoA, accumulate within the mitochondria. To mitigate the toxic effects of these accumulating acyl-CoAs, they are esterified to carnitine by carnitine acyltransferases, forming acylcarnitines such as octanoylcarnitine and its unsaturated counterpart, 2-octenoyl carnitine, which are then exported from the mitochondria.[4] Therefore, elevated levels of 2-octenoyl carnitine serve as a direct indicator of impaired medium-chain fatty acid oxidation.
Hexanoylglycine: An Alternative Detoxification Product
Hexanoylglycine is an acylglycine, formed through the conjugation of a fatty acid-derived acyl-CoA (in this case, hexanoyl-CoA) with the amino acid glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase. The formation of acylglycines represents an alternative, or "overflow," pathway for the detoxification and elimination of excess acyl-CoAs that cannot be processed through beta-oxidation. In MCAD deficiency, the accumulation of medium-chain acyl-CoAs, including hexanoyl-CoA, drives the formation of hexanoylglycine, which is then excreted in the urine.[3][5]
The metabolic relationship between these two molecules is a classic example of how the cell employs different strategies to handle a metabolic blockage. The accumulation of a common precursor, medium-chain acyl-CoAs, leads to the increased production of both acylcarnitines and acylglycines, resulting in a strong positive correlation between their circulating and excreted levels.
Visualizing the Metabolic Connection
The following diagram illustrates the interconnected metabolic pathways leading to the formation of 2-octenoyl carnitine and hexanoylglycine in the context of MCAD deficiency.
Caption: Metabolic pathways leading to 2-octenoyl carnitine and hexanoylglycine formation.
Experimental Evidence: The Correlation in MCAD Deficiency
While a specific quantitative correlation for 2-octenoyl carnitine is less commonly reported than for its saturated counterpart, octanoylcarnitine (C8), the biochemical principle remains the same. Numerous studies on newborn screening and the clinical diagnosis of MCAD deficiency have consistently demonstrated a concurrent and significant elevation of both C8-acylcarnitine in plasma and hexanoylglycine in urine.[1][3][4][5]
The following table summarizes the typical findings in healthy individuals versus those with MCAD deficiency, illustrating the dramatic and correlated increase in these biomarkers.
| Analyte | Matrix | Typical Concentration (Healthy) | Typical Concentration (MCAD Deficiency) |
| Octanoylcarnitine (C8) | Plasma | < 0.2 µmol/L[7] | > 3.0 µmol/L[7][8] |
| Hexanoylglycine | Urine | Not typically detected | Significantly elevated |
The strong positive correlation between these metabolites makes them invaluable for the diagnosis of MCAD deficiency. The simultaneous elevation of both provides a highly specific and sensitive diagnostic signature.
A Unified Approach: Simultaneous Quantification by LC-MS/MS
For researchers investigating fatty acid oxidation disorders or developing therapeutic interventions, the ability to accurately and simultaneously measure both 2-octenoyl carnitine and hexanoylglycine is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application, offering high sensitivity, specificity, and throughput.[9][10][11][12]
Below is a detailed, step-by-step protocol for the simultaneous quantification of these analytes in plasma.
Experimental Workflow
Caption: Experimental workflow for the analysis of 2-octenoyl carnitine and hexanoylglycine.
Detailed Protocol
1. Sample Preparation
-
Materials:
-
Plasma samples (collected in EDTA or heparin tubes and stored at -80°C).[13]
-
Acetonitrile (LC-MS grade).
-
Internal standards (IS): Labeled 2-octenoyl carnitine (e.g., d3-2-octenoyl carnitine) and labeled hexanoylglycine (e.g., d2-hexanoylglycine).
-
Microcentrifuge tubes.
-
-
Procedure:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 200 µL of ice-cold acetonitrile containing the internal standards at appropriate concentrations. The IS helps to correct for matrix effects and variations in sample processing.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., a triple quadrupole).
-
-
Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating these analytes.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% B to 95% B over 5-7 minutes is a good starting point.
-
Flow Rate: 0.3-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2-Octenoyl Carnitine: The precursor ion will be the molecular mass of 2-octenoyl carnitine. The product ion is typically the carnitine fragment at m/z 85.
-
Hexanoylglycine: The precursor ion will be the molecular mass of hexanoylglycine. The product ion is typically the glycine fragment at m/z 76.
-
The corresponding transitions for the labeled internal standards should also be monitored.
-
-
Optimize collision energies and other source parameters for each analyte and internal standard to achieve maximum sensitivity.
-
3. Data Analysis and Interpretation
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Generate a calibration curve using known concentrations of 2-octenoyl carnitine and hexanoylglycine standards.
-
Quantify the concentration of each analyte in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
The correlation between the concentrations of 2-octenoyl carnitine and hexanoylglycine can then be assessed using statistical methods such as Pearson correlation or linear regression.
Conclusion: A Powerful Diagnostic Duo
The strong positive correlation between 2-octenoyl carnitine and hexanoylglycine is a direct consequence of their shared metabolic origin in the context of impaired medium-chain fatty acid oxidation. This relationship makes them a powerful and reliable pair of biomarkers for the diagnosis and monitoring of conditions such as MCAD deficiency. The provided LC-MS/MS protocol offers a robust and sensitive method for their simultaneous quantification, enabling researchers and clinicians to effectively investigate these critical metabolic pathways. A thorough understanding of the biochemical interplay between these two molecules is essential for advancing our knowledge of fatty acid metabolism and for the development of novel therapeutic strategies for related disorders.
References
-
Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf. Available at: [Link]
- Van Hove, J. L., Zhang, W., Kahler, S. G., Roe, C. R., Chen, Y. T., Terada, N., & Millington, D. S. (1993). Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood. The American Journal of Human Genetics, 52(5), 958–966.
-
Invitae Elevated C6, C8 and C10 (MCAD deficiency) Test | Labcorp. Available at: [Link]
-
Diagnosis -- Medium-chain acyl-coenzyme A dehydrogenase deficiency (MCADD). Available at: [Link]
- Millington, D. S., Kodo, N., Norwood, D. L., & Roe, C. R. (1990). Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism. Journal of inherited metabolic disease, 13(3), 321-324.
-
Comprehensive Clinical Acylcarnitines by LC-MS/MS - MSACL. Available at: [Link]
- Millington, D. S., Kodo, N., Norwood, D. L., Roe, C. R., & Inoue, F. (1989). Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry. Clinical chemistry, 35(5), 853-857.
-
Simultaneous Analysis of Amino Acids and Acylcarnitines in DBS (Dried Blood Spot) with LCMS-8040 - Shimadzu. Available at: [Link]
-
Spectrum of Medium-Chain Acyl-CoA Dehydrogenase Deficiency Detected by Newborn Screening | Pediatrics | American Academy of Pediatrics. Available at: [Link]
-
Clinical, Biochemical and Genetic Analyses in Two Korean Patients with Medium-chain Acyl-CoA Dehydrogenase Deficiency - Synapse. Available at: [Link]
-
Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - IU Indianapolis ScholarWorks. Available at: [Link]
- Lee, J., Lee, D. H., & Lee, Y. W. (2021). LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma. Analytical and bioanalytical chemistry, 413(15), 3995-4005.
-
Acylcarnitine, Plasma | Test Detail | Quest Diagnostics. Available at: [Link]
-
Simultaneous Analysis of Amino Acids and Acylcarnitines in Dried Blood Spots - Agilent. Available at: [Link]
- Lepage, N., Aucoin, S., Dallaire, M., & Giguère, R. (2005). Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization. Clinical chemistry, 51(8), 1545-1547.
Sources
- 1. Clinical, Biochemical and Genetic Analyses in Two Korean Patients with Medium-chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Diagnosis and Discussion - Case 1076 | Department of Pathology [path.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. msacl.org [msacl.org]
- 10. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
